Sodium 3-methyl-2-oxobutanoate-13C4,d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C5H7NaO3 |
|---|---|
Peso molecular |
146.092 g/mol |
Nombre IUPAC |
sodium 3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxo(1,2,3-13C3)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3+1D,4+1,5+1; |
Clave InChI |
WIQBZDCJCRFGKA-XCPSOYJTSA-M |
SMILES isomérico |
[2H]C([2H])([2H])[13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canónico |
CC(C)C(=O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C4,d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate-13C4,d4, an isotopically labeled endogenous metabolite. This document details its chemical and physical properties, its central role in key metabolic pathways, and its applications in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis.
Compound Profile
This compound, also known as α-Ketoisovaleric acid sodium salt-13C4,d4, is the labeled form of Sodium 3-methyl-2-oxobutanoate (B1236294). The incorporation of four Carbon-13 isotopes and four deuterium (B1214612) atoms makes it a valuable tracer for metabolic studies and a standard for mass spectrometry applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for both the labeled compound and its unlabeled counterpart.
| Property | Value | Source |
| Molecular Formula | C¹³C₄H₃D₄NaO₃ | [1] |
| Molecular Weight | 146.09 g/mol | [1] |
| CAS Number | 1185115-88-1 | [1] |
| Purity | ≥98.0% | [1] |
| Appearance | White to off-white solid | [2] |
| Isotopic Enrichment | ≥99.0% | [2] |
| Storage Conditions | -20°C, protect from light | [2] |
| Solubility in Solvent | -80°C for 6 months; -20°C for 1 month (protect from light) | [2][3] |
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇NaO₃ | |
| Molecular Weight | 138.10 g/mol | |
| CAS Number | 3715-29-5 | |
| Melting Point | 220-230 °C (decomposes) | |
| Water Solubility | 100 mg/mL, clear, colorless | |
| Appearance | White or slightly yellow to beige crystalline powder |
Table 2: Quantitative Data for Unlabeled Sodium 3-methyl-2-oxobutanoate
Metabolic Significance
Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5).
Valine and Leucine (B10760876) Biosynthesis
α-ketoisovalerate serves as a direct precursor to the amino acid valine and is a crucial intermediate in the multi-step synthesis of leucine. These pathways are essential in microorganisms and plants.
Pantothenate (Vitamin B5) Biosynthesis
In many bacteria, α-ketoisovalerate is a substrate for the synthesis of pantoate, which is subsequently converted to pantothenate, the precursor of Coenzyme A.[4][5]
Experimental Applications and Protocols
The isotopic labels in this compound make it a powerful tool for tracing metabolic pathways and for structural biology studies.
Isotope Labeling for NMR Spectroscopy
This compound is frequently used for the selective isotope labeling of methyl groups in valine and leucine residues in proteins for NMR studies, particularly for large proteins where spectral overlap is a significant issue.
This protocol is adapted from established methods for selective labeling of methyl groups in perdeuterated proteins.[1][6]
-
Prepare Minimal Medium: Prepare a D₂O-based minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and deuterated glucose ([²H,¹²C]glucose) as the primary carbon source.
-
Cell Culture Inoculation: Inoculate the medium with a starter culture of E. coli (typically BL21(DE3) strain) expressing the protein of interest.
-
Growth: Grow the cells at 37°C with shaking until the OD₆₀₀ reaches approximately 0.6-0.8.
-
Precursor Addition: Approximately one hour before inducing protein expression, add this compound to a final concentration of 100-120 mg/L.[6]
-
Induction: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvest and Purification: After a suitable expression period (typically 4-6 hours), harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
13C-Metabolic Flux Analysis (13C-MFA)
This compound can be used as a tracer in 13C-MFA experiments to quantify the metabolic fluxes through the BCAA and related pathways.
This workflow outlines the key steps in a typical 13C-MFA experiment.[7][8]
-
Experimental Design: Define the biological question and design the labeling experiment, including the choice of labeled substrate(s) and sampling time points.
-
Isotope Labeling Experiment: Culture cells in a defined medium containing this compound as a tracer.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.
-
Statistical Analysis: Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is intended for research use only. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.
Conclusion
This compound is a versatile and powerful tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its utility in elucidating metabolic pathways and aiding in the structural determination of large proteins by NMR makes it an invaluable resource for advancing our understanding of complex biological systems.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Synthesis and Purity of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄, an isotopically labeled internal standard crucial for metabolomics, biomedical research, and drug development. This document details illustrative synthetic pathways, rigorous purity assessment protocols, and quantitative data to ensure its reliable application in experimental settings.
Quantitative Data Summary
The purity of isotopically labeled compounds is paramount for their use as internal standards in quantitative analyses. The following tables summarize the key purity specifications for Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ and related isotopologues based on commercially available data.
Table 1: Chemical and Isotopic Purity of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ and Related Compounds
| Compound Name | Labeling | Chemical Purity | Isotopic Purity/Enrichment |
| α-Ketoisovaleric acid, sodium salt | 3-methyl-¹³C; 3,4,4,4-D₄ | 98% | ¹³C: 99%; D: 98% |
| Sodium 3-methyl-2-oxobutanoate-¹³C₅ | ¹³C₅ | 99.00% (by HPLC) | 99.1% |
Table 2: Physicochemical Properties
| Property | Value |
| CAS Number | 1185115-88-1 |
| Molecular Formula | C¹³C₄H₃D₄NaO₃ |
| Molecular Weight | 146.09 g/mol |
| Appearance | White to off-white solid |
Illustrative Synthesis of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄
The synthesis of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ involves the introduction of four ¹³C atoms and four deuterium (B1214612) atoms into the molecular structure. While the precise, proprietary synthesis methods of commercial suppliers are not publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles for synthesizing isotopically labeled α-keto acids. A likely approach would involve starting with smaller, commercially available isotopically labeled precursors.
Proposed Synthetic Pathway:
A potential strategy involves the use of ¹³C-labeled acetone (B3395972) and a deuterated methylating agent.
-
Step 1: Synthesis of Isotopically Labeled Pinacolone (B1678379) Precursor: Condensation of ¹³C-labeled acetone ([¹³C₃]acetone) with a deuterated Grignard reagent, such as methyl-d₃-magnesium iodide (CD₃MgI), followed by a pinacol (B44631) rearrangement. The methyl-d₃-magnesium iodide would ideally be synthesized from iodomethane-d₃, and the fourth ¹³C atom would be introduced via a labeled acetyl group.
-
Step 2: Oxidation to the α-keto acid: The resulting isotopically labeled pinacolone derivative would then be oxidized to form the carboxylic acid.
-
Step 3: Salt Formation: The final step would involve the neutralization of the α-keto acid with sodium hydroxide (B78521) or sodium bicarbonate to yield the sodium salt.
Diagram of Proposed Synthesis Workflow:
Caption: Illustrative synthesis workflow for Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄.
Experimental Protocols for Purity Analysis
The purity of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is assessed through a combination of chromatographic and spectroscopic techniques to determine both chemical and isotopic purity.
3.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is employed to determine the chemical purity of the compound by separating it from any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for α-keto acids (e.g., 210 nm).
-
Sample Preparation: A known concentration of the compound is dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
Quantification: The chemical purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
NMR spectroscopy is a powerful tool for confirming the molecular structure and determining the extent and position of isotopic labeling.
-
¹H NMR:
-
Objective: To confirm the absence of protons at the deuterated positions.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Analysis: The ¹H NMR spectrum should show a significant reduction or absence of signals corresponding to the deuterated methyl and methine groups. The residual proton signals can be used to estimate the deuterium enrichment.
-
-
¹³C NMR:
-
Objective: To confirm the presence and position of the ¹³C labels.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Analysis: The ¹³C NMR spectrum will show enhanced signals for the four labeled carbon atoms. The coupling patterns between adjacent ¹³C nuclei can further confirm their positions.
-
3.3. Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is the primary technique for accurately determining the isotopic enrichment of the labeled compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis Mode: The analysis is typically performed in negative ion mode to detect the carboxylate anion.
-
Data Acquisition: High-resolution mass spectra are acquired over the relevant m/z range.
-
Data Analysis: The isotopic distribution of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the fully labeled molecule (M+8 for the free acid) and any less-labeled species are used to calculate the isotopic enrichment.
Diagram of Analytical Workflow for Purity Determination:
Caption: Workflow for the purity analysis of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄.
Disclaimer
The synthesis and analytical protocols described in this document are intended to be illustrative and are based on general chemical principles and common laboratory practices for similar compounds. They may not represent the exact proprietary methods used for the commercial production and quality control of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. Researchers should consult specific product documentation and relevant scientific literature for detailed experimental procedures.
Sodium 3-methyl-2-oxobutanoate-13C4,d4 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is a stable isotope-labeled derivative of α-ketoisovaleric acid, an endogenous metabolite. This isotopically labeled compound is a crucial tool in metabolic research, particularly in studies involving branched-chain amino acid (BCAA) metabolism. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of 3-methyl-2-oxobutanoate (B1236294) and related metabolites in biological samples using mass spectrometry-based techniques. This guide provides a comprehensive overview of its properties, its role in metabolic pathways, and detailed methodologies for its application in research.
Core Compound Data
A summary of the key quantitative data for Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is presented below.
| Property | Value |
| CAS Number | 1185115-88-1 |
| Molecular Formula | C¹³C₄H₃D₄NaO₃ |
| Molecular Weight | 146.09 g/mol |
Role in Metabolic Pathways
Sodium 3-methyl-2-oxobutanoate is the sodium salt of 3-methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), a key intermediate in the catabolism of the essential amino acid valine. The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a fundamental metabolic process. Dysregulation of this pathway has been implicated in various metabolic disorders, including insulin (B600854) resistance and maple syrup urine disease.
The initial steps of BCAA catabolism are shared, beginning with a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). This is followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Below is a diagram illustrating the central role of 3-methyl-2-oxobutanoate in the valine catabolic pathway.
Experimental Protocols
The primary application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous 3-methyl-2-oxobutanoate in biological matrices such as plasma, urine, and cell culture media. Below is a detailed, representative methodology for such an experiment.
Objective:
To quantify the concentration of 3-methyl-2-oxobutanoate in human plasma using LC-MS/MS with Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ as an internal standard.
Materials and Reagents:
-
Human plasma samples
-
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (Internal Standard, IS)
-
Unlabeled Sodium 3-methyl-2-oxobutanoate (Calibration Standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Experimental Workflow
The general workflow for a targeted metabolomics experiment using a stable isotope-labeled internal standard is depicted below.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the unlabeled Sodium 3-methyl-2-oxobutanoate in ultrapure water.
-
Prepare a 1 mg/mL stock solution of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (IS) in ultrapure water.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the unlabeled stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve ranging from the expected physiological concentrations (e.g., 1 µM to 100 µM).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, calibration standard, and QC, add 10 µL of the IS working solution (e.g., 10 µg/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the analyte from matrix interferences.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) transitions:
-
3-methyl-2-oxobutanoate: Precursor ion (m/z) -> Product ion (m/z)
-
3-methyl-2-oxobutanoate-¹³C₄,d₄ (IS): Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3-methyl-2-oxobutanoate in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard enables robust and reliable quantification of a key metabolite in the branched-chain amino acid pathway, thereby facilitating a deeper understanding of metabolic regulation in health and disease. The methodologies outlined in this guide provide a framework for the effective application of this valuable research compound.
Role of alpha-ketoisovalerate in branched-chain amino acid (BCAA) metabolism.
An In-depth Technical Guide on the Role of Alpha-Ketoisovalerate in Branched-Chain Amino Acid (BCAA) Metabolism
Introduction
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles not only as substrates for protein synthesis but also as key regulators of various metabolic processes. Their catabolism is a complex, multi-step process initiated in the mitochondria of several tissues, most notably skeletal muscle. The initial step in BCAA degradation is a reversible transamination reaction that converts the BCAAs into their respective branched-chain α-keto acids (BCKAs). Alpha-ketoisovalerate (KIV), derived from valine, is a central intermediate in this pathway. This technical guide provides a comprehensive overview of the role of KIV in BCAA metabolism, its biochemical significance, involvement in pathological conditions, and its interplay with crucial cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Biochemical Role of Alpha-Ketoisovalerate in BCAA Metabolism
The catabolism of BCAAs is initiated by the action of branched-chain aminotransferases (BCATs), which exist in two isoforms: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1] BCAT2 is the predominant isoform in most peripheral tissues, including skeletal muscle.[1] This enzyme catalyzes the transfer of the amino group from valine to α-ketoglutarate, yielding KIV and glutamate.[2] This initial transamination is a reversible reaction.[1]
Following its formation, KIV is transported to the liver and other tissues for further metabolism. The subsequent and rate-limiting step in BCAA catabolism is the irreversible oxidative decarboxylation of BCKAs, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][3] This multi-enzyme complex, located in the inner mitochondrial membrane, converts KIV into isobutyryl-CoA.[1] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.[4]
Quantitative Data
The concentration of KIV and other BCAAs/BCKAs can vary depending on the physiological state and the presence of metabolic disorders. The following tables summarize key quantitative data related to KIV.
Table 1: Plasma Concentrations of Alpha-Ketoisovalerate and Related Metabolites in Humans
| Metabolite | Physiological Concentration (μmol/L) | Pathological Concentration (Maple Syrup Urine Disease) (μmol/L) |
| Alpha-ketoisovalerate (KIV) | 10.6 ± 0.8[5] | Can be significantly elevated, often exceeding 1000 μmol/L for total BCAAs[6] |
| Valine | 175 ± 14[5] | Significantly elevated |
| Leucine | - | Significantly elevated, often used for newborn screening[6] |
| Isoleucine | - | Significantly elevated[6] |
| Alpha-ketoisocaproate (KIC) | - | Significantly elevated |
| Alpha-keto-beta-methylvalerate (KMV) | - | Significantly elevated |
Table 2: Enzyme Kinetics of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
| Substrate | Apparent Km (mM) | Vmax | Notes |
| Alpha-ketoisovalerate (KIV) | Biphasic kinetics observed in heterozygous MSUD cells[7] | - | The BCKDH complex has broad specificity for all three BCKAs.[3] |
| Alpha-ketoisocaproate (KIC) | - | - | KIC is a potent allosteric inhibitor of BCKDK, thus promoting BCKDH activity. |
| Alpha-keto-beta-methylvalerate (KMV) | - | - |
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax (maximum velocity). A lower Km indicates a higher affinity of the enzyme for the substrate.[8][9][10][11] Specific Km and Vmax values for human BCKDH and KIV are not consistently reported across the literature and can vary with experimental conditions.
Experimental Protocols
Quantification of Alpha-Ketoisovalerate in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods described for the analysis of α-keto acids in biological fluids.[12][13][14]
a. Sample Preparation (Deproteinization and Extraction):
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
b. Derivatization:
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the keto acids.
c. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for metabolite analysis (e.g., a DB-5ms column).
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
GC Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Hold: Maintain 280°C for 5 minutes.
-
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) for quantification of the characteristic ions of the KIV-TMS derivative.
-
Quantification: Generate a standard curve using known concentrations of KIV to quantify the amount in the plasma samples.
Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity in Fibroblasts
This protocol is adapted from methods used to measure BCKDH activity in cell cultures.[7][15][16]
a. Cell Culture and Homogenization:
-
Culture human fibroblasts to confluency in appropriate media.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold extraction buffer.
-
Disrupt the cells by sonication on ice.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the mitochondrial fraction with BCKDH.
b. Spectrophotometric Assay:
-
The assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cofactors: Coenzyme A (CoA), Thiamine pyrophosphate (TPP), NAD+
-
Dihydrolipoamide dehydrogenase (E3 component, if not sufficiently present in the extract)
-
-
Add the cell extract (supernatant) to the reaction mixture and incubate at 37°C for a few minutes to establish a baseline reading.
-
Initiate the reaction by adding the substrate, α-ketoisovalerate.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: The rate of NADH production is proportional to the BCKDH activity. Calculate the specific activity relative to the total protein concentration in the cell extract.
Signaling Pathways and Logical Relationships
BCAA Metabolism Pathway
The catabolism of branched-chain amino acids is a fundamental metabolic pathway. The diagram below illustrates the initial steps, highlighting the central position of alpha-ketoisovalerate.
Caption: Initial steps of BCAA catabolism showing the formation of KIV.
BCAA and mTOR Signaling Pathway
BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[[“]][18][19][20]
Caption: Simplified diagram of BCAA-mediated mTORC1 signaling.
BCAAs, Metabolites, and Insulin (B600854) Resistance
Chronic elevation of BCAAs and their metabolites, including BCKAs, has been linked to the development of insulin resistance.[21][22][23] One proposed mechanism involves the activation of mTORC1, which can lead to inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby impairing insulin signaling.
Caption: Proposed mechanism of BCAA-induced insulin resistance.
Pathophysiological Significance of Alpha-Ketoisovalerate
The most well-known pathological condition associated with impaired KIV metabolism is Maple Syrup Urine Disease (MSUD) .[2][6] This autosomal recessive disorder is caused by a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding BCKAs, including KIV, in the blood, urine, and cerebrospinal fluid. The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, can be fatal.[24] The characteristic sweet odor of the urine, resembling maple syrup, is due to the presence of these accumulated keto acids.[6]
Elevated levels of BCAAs and their metabolites, including KIV, have also been associated with other metabolic conditions such as insulin resistance, type 2 diabetes, and cardiovascular disease.[21][25] While the precise mechanisms are still under investigation, it is hypothesized that the accumulation of these metabolites can interfere with key signaling pathways, such as insulin signaling, and contribute to cellular dysfunction.[26]
Conclusion
Alpha-ketoisovalerate is a pivotal intermediate in the catabolism of the branched-chain amino acid valine. Its metabolism is tightly regulated, primarily through the activity of the BCKDH complex. Dysregulation of this pathway, as seen in Maple Syrup Urine Disease, leads to the toxic accumulation of KIV and other BCKAs, with severe clinical consequences. Furthermore, emerging research continues to highlight the intricate connections between BCAA metabolism, including KIV, and major cellular signaling pathways that govern overall metabolic health. A deeper understanding of the role of KIV and its metabolic flux is crucial for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.
References
- 1. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. bmrservice.com [bmrservice.com]
- 5. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 7. Detection of heterozygotes in maple-syrup-urine disease: measurements of branched-chain alpha-ketoacid dehydrogenase and its components in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Kinetics [www2.chem.wisc.edu]
- 9. MCAT Enzyme Kinetics: Km and Vmax Explained [inspiraadvantage.com]
- 10. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Determination of extracellular and intracellular enrichments of [1-(13)C]-alpha-ketoisovalerate using enzymatically converted [1-(13)C]-valine standardization curves and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatographic-mass spectrometric determination of alpha-ketoisocaproic acid and [2H7]alpha-ketoisocaproic acid in plasma after derivatization with N-phenyl-1,2-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Branched-chain ketoacid dehydrogenase activity and growth of normal and mutant human fibroblasts: the effect of branched-chain amino acid concentration in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. BCAA Metabolism and Insulin Sensitivity - Dysregulated by Metabolic Status? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BCAA Metabolism and Insulin Sensitivity - Dysregulated by Metabolic Status? | Semantic Scholar [semanticscholar.org]
- 23. journals.physiology.org [journals.physiology.org]
- 24. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alpha-Ketoisovalerate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 26. Frontiers Publishing Partnerships | The role of branched-chain amino acids and their downstream metabolites in mediating insulin resistance [frontierspartnerships.org]
A Technical Guide to Stable Isotope Labeling in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic pathways and quantifying the flow of metabolites, known as metabolic flux, within a biological system.[1][2][3] By introducing molecules enriched with heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis methods essential for leveraging this technology in research and drug development.
Core Principles of Stable Isotope Labeling
At its heart, stable isotope labeling involves the introduction of molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and do not decay, making them safe and effective tracers.[1] The fundamental principle is that organisms will metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the metabolic pathways they have traversed.[1][3]
Key Concepts:
-
Isotopes and Isotopologues: Isotopes are variants of a chemical element that differ in the number of neutrons.[1] When a metabolite contains one or more heavy isotopes, it is referred to as an isotopologue.[1]
-
Isotopic Enrichment: This refers to the mole fraction of a specific isotope in a molecule, expressed as a percentage.[4] It is a key measurement for determining the extent of label incorporation.
-
Metabolic Flux Analysis (MFA): MFA is a technique used to quantify the rates of metabolic reactions in a biological system.[5] Stable isotope labeling is a cornerstone of MFA, as it provides the data needed to calculate these fluxes.[5]
Commonly Used Stable Isotopes:
The choice of stable isotope is critical for designing experiments to probe specific pathways.[1]
| Isotope | Natural Abundance (%) | Common Labeled Precursors | Primary Applications |
| Carbon-13 (¹³C) | 1.11 | [U-¹³C]-glucose, [1,2-¹³C]-glucose, [U-¹³C]-glutamine | Tracing central carbon metabolism (glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway).[2][6][7] |
| Nitrogen-15 (¹⁵N) | 0.37 | [U-¹⁵N]-glutamine, ¹⁵NH₄Cl | Tracing nitrogen metabolism, amino acid synthesis, and nucleotide biosynthesis.[8][9][10] |
| Deuterium (²H) | 0.015 | ²H₂O (heavy water), deuterated glucose | Probing specific enzymatic reactions, NADPH production, and fatty acid synthesis.[11] |
Experimental Design and Workflow
A typical stable isotope labeling experiment follows a multi-step workflow, from experimental design to data analysis.[1] Each step must be carefully considered to ensure the generation of high-quality, interpretable data.[1]
Detailed Experimental Protocols
The success of a stable isotope labeling experiment is highly dependent on the meticulous execution of experimental protocols.[1]
Protocol 1: In Vitro Cell Culture Labeling with [U-¹³C]-Glucose
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.[12]
Materials:
-
[U-¹³C]-glucose
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C[12]
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of [U-¹³C]-glucose (e.g., 10 mM) and dFBS.[13]
-
Labeling Initiation: To begin labeling, aspirate the standard medium, wash the cells once with pre-warmed PBS, and add the pre-warmed labeling medium.[12]
-
Incubation: Incubate the cells for a predetermined duration. This can range from minutes for dynamic studies of fast pathways like glycolysis to over 24 hours to achieve isotopic steady-state for slower pathways like nucleotide synthesis.[14]
-
Metabolism Quenching: To halt metabolic activity, place the culture plates on ice, rapidly aspirate the labeling medium, and immediately wash the cells with ice-cold PBS.[12]
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well.[12] Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.[12]
-
Sample Processing: Centrifuge the lysate at 4°C to pellet cellular debris. Collect the supernatant containing the metabolites.[1]
-
Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.[1]
Protocol 2: In Vitro Cell Culture Labeling with [¹⁵N]-Glutamine
This protocol traces the metabolic fate of glutamine nitrogen.[8]
Materials:
-
L-Glutamine-¹⁵N₂
-
Glutamine-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
Procedure:
-
Cell Culture: Follow the same initial cell seeding and growth procedure as in Protocol 1.
-
Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with the desired concentration of L-Glutamine-¹⁵N₂ (typically 2-4 mM) and dFBS.[8]
-
Labeling and Quenching: The labeling, incubation, and quenching steps are analogous to Protocol 1, substituting the ¹³C-glucose medium with the ¹⁵N-glutamine medium.[8]
-
Metabolite Extraction and Preparation: The extraction and sample preparation for analysis follow the same steps as outlined in Protocol 1.[8]
Data Acquisition and Analysis
The two primary analytical platforms for analyzing stable isotope-labeled samples are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS is highly sensitive and can detect the abundance of different isotopologues (e.g., M+0, M+1, M+2, etc.) for each metabolite.[1][17] This data is used to determine the Mass Isotopologue Distribution (MID).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the labeled atoms within a molecule (positional isotopomers).[1][16][18] This can be crucial for distinguishing between pathways that produce the same metabolite but with different labeling patterns.[1][16]
Data Analysis Workflow
Quantitative Data Presentation
The primary output of a stable isotope labeling experiment is the fractional contribution of the labeled tracer to various downstream metabolites. This data is often presented as Mass Isotopologue Distributions (MIDs).
Table 1: Representative Mass Isotopologue Distribution (MID) Data for Glycolytic and TCA Cycle Intermediates after Labeling with [U-¹³C]-Glucose for 2 hours.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 15.2 | 2.5 | 5.3 | 77.0 | - | - | - |
| Lactate | 16.8 | 2.8 | 5.9 | 74.5 | - | - | - |
| Citrate | 35.1 | 4.1 | 45.2 | 3.1 | 10.3 | 2.0 | 0.2 |
| Malate | 38.5 | 5.0 | 42.1 | 4.2 | 10.2 | - | - |
| Aspartate | 37.9 | 4.8 | 41.5 | 4.9 | 10.9 | - | - |
| M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. |
Table 2: Fractional Contribution of ¹⁵N from [U-¹⁵N₂]-Glutamine to Nitrogen-Containing Metabolites.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| Glutamate | 10.5 | 88.3 | 1.2 |
| Aspartate | 45.1 | 54.2 | 0.7 |
| Proline | 12.3 | 86.9 | 0.8 |
| Citrulline | 60.7 | 38.1 | 1.2 |
| M+n represents the fraction of the metabolite pool containing 'n' ¹⁵N atoms. |
Applications in Research and Drug Development
Stable isotope labeling is a versatile technique with broad applications:
-
Elucidating Metabolic Pathways: Tracing the flow of atoms from precursors to products allows for the unambiguous mapping of metabolic networks.[2][17]
-
Quantifying Metabolic Flux: It provides quantitative data on the activity of metabolic pathways, which is crucial for understanding cellular physiology in health and disease.[3]
-
Drug Discovery and Development: This technique is used to understand a drug's mechanism of action, identify off-target effects, and study drug metabolism and pharmacokinetics (ADME).[17][19] By observing how a drug perturbs metabolic fluxes, researchers can gain insights into its efficacy and potential toxicity.[20]
-
Personalized Medicine: Stable isotope labeling can help monitor how individuals metabolize drugs, supporting the development of tailored treatment regimens.[20]
Signaling Pathways and Metabolic Networks
Visualizing the flow of isotopes through metabolic pathways is essential for data interpretation.
Central Carbon Metabolism with ¹³C-Glucose Tracer
This diagram illustrates how carbon atoms from uniformly labeled ¹³C-glucose are incorporated into key metabolites of glycolysis and the TCA cycle.
Glutamine Metabolism with ¹⁵N-Glutamine Tracer
This diagram shows how the nitrogen atoms from glutamine are traced into other amino acids and the TCA cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 10. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stable Isotope-Resolved Metabolomics by NMR | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. metsol.com [metsol.com]
Technical Guide: Sodium 3-methyl-2-oxobutanoate-13C4,d4 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sodium 3-methyl-2-oxobutanoate-13C4,d4, a stable isotope-labeled compound crucial for metabolic research. This document details supplier information, key metabolic pathways, and experimental protocols for its application in mass spectrometry-based analysis.
Compound Information and Supplier Data
This compound is the isotopically labeled form of Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate. This labeling, with four Carbon-13 atoms and four deuterium (B1214612) atoms, makes it an invaluable tracer for metabolic flux analysis (MFA) and quantitative metabolomics studies.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight | CAS Number |
| MedChemExpress | HY-W006057AS2 | 98.0% | 99.0% | C¹³C₄H₃D₄NaO₃ | 146.09 | 1185115-88-1 |
| Cambridge Bioscience | HY-W006057AS2-25mg | 98.0% | Not Specified | C¹³C₄H₃D₄NaO₃ | 146.09 | 1185115-88-1 |
Table 1: Supplier and Quantitative Data for this compound. [1][2]
Metabolic Significance
3-methyl-2-oxobutanoate is a key intermediate in the metabolism of branched-chain amino acids (BCAAs) and a precursor in the biosynthesis of pantothenic acid (Vitamin B5).
Branched-Chain Amino Acid (BCAA) Degradation
3-methyl-2-oxobutanoate is formed from the transamination of valine.[3] It is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form isobutyryl-CoA. This pathway is a significant source of energy, particularly in muscle tissue.
References
- 1. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 13C4,d4-Labeled Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and accurately quantifying endogenous metabolite levels. The use of heavy-atom labeled internal standards, such as those incorporating ¹³C and ²H (deuterium), is the gold standard for quantitative mass spectrometry as they correct for variations in sample extraction and matrix effects.[1][2] This application note provides a detailed protocol for the analysis of a C4 dicarboxylic acid, succinate (B1194679), using its stable isotope-labeled counterpart, 13C4,d4-succinate, as an internal standard. The methodology is based on established principles for the analysis of central carbon metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[5] Dysregulation of succinate levels has been implicated in various pathologies, including cancer and inflammatory diseases, where it can act as an oncometabolite by inhibiting epigenetic enzymes and stabilizing the hypoxia-inducible factor 1-alpha (HIF1α).[6][7] Therefore, accurate quantification of succinate is crucial for understanding these disease states.
This document outlines the necessary steps for sample preparation, LC-MS/MS instrument setup, and data analysis for the quantification of succinate in biological samples.
Metabolic Pathway Context: The Role of Succinate
Succinate is oxidized to fumarate (B1241708) in the mitochondrial matrix by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[8] Under conditions where SDH is dysfunctional, succinate accumulates and can leak into the cytoplasm.[6] This accumulated succinate competitively inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[7] The inhibition of PHDs prevents the degradation of HIF1α, leading to its stabilization and the subsequent transcription of genes involved in angiogenesis, glycolysis, and cell survival, a state known as pseudohypoxia.[6]
Experimental Protocols
A generalized workflow for the analysis is presented below. This process involves sample collection and quenching, metabolite extraction with an internal standard, followed by LC-MS/MS analysis and data processing.
References
- 1. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Unsuspected task for an old team: succinate, fumarate and other Krebs cycle acids in metabolic remodeling [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
Application Notes and Protocols for In Vivo Stable Isotope Tracing with Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes in vivo. Sodium 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate, is a branched-chain keto acid (BCKA) that serves as a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine. The use of isotopically labeled Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ allows for the precise tracking of its metabolic fate, providing insights into BCAA metabolism, which is often dysregulated in various diseases, including metabolic syndrome, cancer, and certain neurological disorders.
This document provides detailed application notes and experimental protocols for conducting in vivo stable isotope tracing studies in mice using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄.
Metabolic Fate of 3-methyl-2-oxobutanoate
3-methyl-2-oxobutanoate is a central node in BCAA metabolism. Upon administration, the ¹³C₄,d₄-labeled tracer can be tracked through several key metabolic transformations:
-
Transamination to Valine: The primary fate of exogenous 3-methyl-2-oxobutanoate is its reversible transamination to the essential amino acid valine, catalyzed by branched-chain amino acid aminotransferases (BCATs). This allows for the study of whole-body valine synthesis and turnover.
-
Oxidative Decarboxylation: Alternatively, it can undergo irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step in BCAA catabolism and leads to the formation of isobutyryl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of other metabolites.
By tracking the incorporation of the ¹³C and deuterium (B1214612) labels into downstream metabolites, researchers can quantify the relative activities of these pathways under different physiological or pathological conditions.
Metabolic fate of the tracer.
Experimental Protocols
A generalized workflow for an in vivo stable isotope tracing experiment is depicted below.
Experimental workflow diagram.
Protocol 1: Oral Gavage Administration
Oral gavage is a non-invasive method suitable for delivering a bolus dose of the tracer.
Materials:
-
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄
-
Sterile saline (0.9% NaCl)
-
Animal feeding needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions for at least one week. Fast the mice for 4-6 hours prior to the experiment with free access to water.
-
Tracer Preparation: Dissolve Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in sterile saline to a final concentration of 10-50 mg/mL. The exact concentration will depend on the desired dose. A typical dose is 100-500 mg/kg body weight.
-
Administration: Weigh the mouse to determine the exact volume of the tracer solution to administer. Gently restrain the mouse and insert the feeding needle into the esophagus. Slowly administer the tracer solution.
-
Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-gavage, collect blood via tail vein or submandibular bleeding. At the final time point, euthanize the mouse and collect tissues of interest (e.g., liver, skeletal muscle, heart, brain, and plasma). Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
Protocol 2: Intravenous Injection
Intravenous injection allows for direct and rapid introduction of the tracer into the circulation, bypassing first-pass metabolism in the liver.
Materials:
-
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄
-
Sterile saline (0.9% NaCl)
-
Insulin syringes with a 28-30 gauge needle
-
Mouse restrainer
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Tracer Preparation: Dissolve Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in sterile saline to a final concentration of 5-20 mg/mL. A typical dose is 50-200 mg/kg body weight.
-
Administration: Place the mouse in a restrainer to expose the tail vein. Swab the tail with 70% ethanol. Carefully insert the needle into the lateral tail vein and slowly inject the tracer solution.
-
Sample Collection: As described in Protocol 1.
Sample Processing and Analysis
Metabolite Extraction:
-
Tissues: Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).
-
Plasma: Add a cold extraction solvent to the plasma samples.
-
Centrifuge the samples to pellet proteins and other cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer coupled with a liquid chromatography system to separate and detect the labeled metabolites.
-
Develop a targeted method to quantify the different isotopologues of 3-methyl-2-oxobutanoate, valine, and other downstream metabolites.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be presented in tables to facilitate comparison between different experimental groups.
Table 1: ¹³C₄,d₄-Labeling Enrichment in Plasma Metabolites Following Oral Gavage of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (500 mg/kg)
| Time (minutes) | 3-methyl-2-oxobutanoate-¹³C₄,d₄ (%) | Valine-¹³C₄,d₄ (%) |
| 15 | 65 ± 8 | 15 ± 3 |
| 30 | 45 ± 6 | 25 ± 4 |
| 60 | 20 ± 4 | 30 ± 5 |
| 120 | 5 ± 2 | 22 ± 4 |
| 240 | <1 | 10 ± 2 |
Data are presented as mean ± SD (n=5 mice per time point). Enrichment is calculated as the percentage of the labeled metabolite relative to the total pool of that metabolite.
Table 2: Tissue Distribution of ¹³C₄-Labeled Metabolites 60 Minutes Post-Intravenous Injection of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (200 mg/kg)
| Tissue | 3-methyl-2-oxobutanoate-¹³C₄ (nmol/g) | Valine-¹³C₄ (nmol/g) |
| Liver | 15.2 ± 3.1 | 45.8 ± 7.2 |
| Skeletal Muscle | 8.7 ± 1.9 | 62.1 ± 9.8 |
| Heart | 12.5 ± 2.5 | 55.4 ± 8.1 |
| Brain | 3.1 ± 0.8 | 18.9 ± 4.5 |
Data are presented as mean ± SD (n=5 mice).
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to perform in vivo stable isotope tracing studies in mice using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. These experiments will enable a deeper understanding of branched-chain amino acid metabolism in health and disease, potentially leading to the identification of new therapeutic targets and biomarkers. Careful experimental design, precise execution of protocols, and rigorous data analysis are essential for obtaining reliable and meaningful results.
Application Notes & Protocols for Quantifying BCAA Flux in Cancer Cells using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Branched-Chain Amino Acid (BCAA) Metabolism in Cancer
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play a critical role in cellular metabolism beyond protein synthesis. In the context of cancer, BCAA metabolism is often reprogrammed to support the high proliferative demands of tumor cells.[1][2] This metabolic rewiring can fuel various biosynthetic pathways, provide energy through the tricarboxylic acid (TCA) cycle, and contribute to redox homeostasis.[3]
The catabolism of BCAAs is initiated by branched-chain amino acid transaminases (BCATs), which convert them into their respective branched-chain α-ketoacids (BCKAs).[2] This is followed by the irreversible oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] Dysregulation of these enzymatic steps has been implicated in the progression of various cancers, including those of the liver, pancreas, and breast, as well as in leukemia.[2][3] Consequently, quantifying the flux through BCAA catabolic pathways is crucial for understanding cancer metabolism and identifying potential therapeutic targets.
Stable isotope tracing using compounds like Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ provides a powerful method to dissect these metabolic pathways.[4] This specific tracer is a labeled analog of α-ketoisovalerate (KIV), the ketoacid derived from valine. By introducing this labeled substrate to cancer cells, researchers can track the incorporation of the ¹³C and deuterium (B1214612) labels into downstream metabolites, thereby quantifying the flux of valine catabolism.
Principle of the Assay
This protocol utilizes Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ as a metabolic tracer to quantify the flux of BCAA, specifically valine, catabolism in cancer cells. The tracer, being the α-ketoacid of valine, enters the metabolic pathway downstream of the initial transamination step. The ¹³C-labeled carbon backbone and the deuterium labels are tracked as they are incorporated into various intracellular metabolites.
The primary analytical method for this analysis is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and detect the labeled metabolites and their isotopologues.[4] By measuring the mass isotopomer distributions (MIDs) of key metabolites, particularly intermediates of the TCA cycle, it is possible to calculate the relative contribution of valine catabolism to central carbon metabolism. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative measure of the rates (fluxes) of intracellular metabolic reactions.[5][6]
Key Signaling Pathways and Experimental Workflow
BCAA Catabolism Pathway
The catabolism of BCAAs is a multi-step process that feeds into the central carbon metabolism. The diagram below illustrates the key enzymatic steps in this pathway.
Caption: Overview of the Branched-Chain Amino Acid (BCAA) catabolism pathway.
Experimental Workflow
The overall experimental workflow for quantifying BCAA flux using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is depicted below.
Caption: Experimental workflow for BCAA flux analysis using stable isotope tracing.
Detailed Experimental Protocols
This section provides a generalized protocol for a stable isotope tracing experiment using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. This protocol may require optimization based on the specific cancer cell line and experimental conditions.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (isotopic purity >98%)
-
BCAA-free culture medium
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dry ice
-
Liquid nitrogen
Cell Culture and Labeling
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
Media Preparation: Prepare the labeling medium by supplementing BCAA-free medium with dialyzed FBS and the appropriate concentration of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. The final concentration of the tracer should be optimized but is typically in the range of 100-500 µM.
-
Tracer Incubation: Once cells reach the desired confluency, aspirate the complete medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
-
Time Course: Incubate the cells with the labeling medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and to determine the time to reach isotopic steady state.
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and place the 6-well plate on a bed of dry ice.
-
Extraction Solution: Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.
LC-MS Analysis
-
Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water.
-
Chromatography: Separate the metabolites using a liquid chromatography system equipped with a column suitable for polar metabolites (e.g., a HILIC or reversed-phase C18 column).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements and tandem MS (MS/MS) for metabolite identification.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of key metabolites.
Data Analysis and Flux Calculation
-
Peak Integration: Integrate the chromatographic peaks corresponding to the different isotopologues of the metabolites of interest.
-
Natural Abundance Correction: Correct the raw mass isotopomer distributions for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Flux Analysis: Use specialized software (e.g., INCA, Metran) to perform ¹³C-MFA. This involves fitting the corrected mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.
Data Presentation: Representative Quantitative Data
The following tables present representative data that could be obtained from a ¹³C-tracing experiment using a labeled BCAA precursor. The values are for illustrative purposes and will vary depending on the cell line and experimental conditions.
Table 1: Fractional Enrichment of TCA Cycle Intermediates from ¹³C-Valine Precursor in Two Cancer Cell Lines
| Metabolite | Cancer Cell Line A (Fractional ¹³C Enrichment) | Cancer Cell Line B (Fractional ¹³C Enrichment) |
| Citrate | 0.15 ± 0.02 | 0.08 ± 0.01 |
| α-Ketoglutarate | 0.25 ± 0.03 | 0.12 ± 0.02 |
| Succinate | 0.35 ± 0.04 | 0.18 ± 0.03 |
| Fumarate | 0.32 ± 0.03 | 0.16 ± 0.02 |
| Malate | 0.28 ± 0.03 | 0.14 ± 0.02 |
Data are represented as mean ± standard deviation.
Table 2: Relative Metabolic Fluxes through BCAA Catabolism and Anaplerotic Pathways
| Metabolic Flux | Cancer Cell Line A (Relative Flux) | Cancer Cell Line B (Relative Flux) |
| BCKDH Flux (from Valine) | 100 ± 10 | 45 ± 5 |
| Pyruvate Carboxylase | 50 ± 6 | 80 ± 9 |
| Glutaminolysis | 120 ± 15 | 150 ± 18 |
Fluxes are normalized to the BCKDH flux in Cancer Cell Line A.
Conclusion
The use of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in stable isotope tracing experiments provides a powerful tool for the quantitative analysis of BCAA metabolic flux in cancer cells. The detailed protocols and workflows presented here offer a comprehensive guide for researchers to investigate the role of BCAA catabolism in cancer progression and to identify novel therapeutic targets within these metabolic pathways. The ability to quantify metabolic fluxes offers a deeper understanding of the metabolic reprogramming that is a hallmark of cancer.
References
- 1. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated levels of branched-chain amino acids (BCAAs), including valine, and their corresponding branched-chain keto acids (BCKAs) are strongly associated with insulin (B600854) resistance and the development of type 2 diabetes. Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is the keto acid derived from valine. The isotopically labeled version, Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄, serves as a powerful tracer to investigate the in vivo kinetics and metabolic fate of valine. By tracking the incorporation of the stable isotopes (¹³C and deuterium) into downstream metabolites, researchers can elucidate the activity of the BCAA catabolic pathway, identify metabolic bottlenecks, and assess the impact of therapeutic interventions on BCAA metabolism in the context of diabetes.
Application Notes
The primary application of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in diabetes research is for in vivo metabolic flux analysis to quantify the catabolism of valine. This tracer allows for the precise measurement of the rate of appearance and disappearance of α-ketoisovalerate, providing insights into the activity of the branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Dysregulation of the BCKDH complex is considered a key factor in the accumulation of BCAAs and BCKAs in insulin-resistant states.
Key applications include:
-
Investigating the Pathophysiology of Insulin Resistance: Tracing the metabolism of labeled α-ketoisovalerate can help determine how BCAA catabolism is altered in different tissues (e.g., liver, adipose tissue, skeletal muscle) during the progression of insulin resistance and type 2 diabetes. Studies have shown that in diabetic and obese states, there is a significant suppression of BCAA catabolic gene expression, leading to the accumulation of BCAAs and BCKAs[1][2][3].
-
Evaluating Therapeutic Interventions: The tracer can be used to assess the efficacy of novel drugs aimed at improving BCAA metabolism. For instance, inhibitors of BCKDH kinase (BCKDK), which activates the BCKDH complex, can be evaluated for their ability to restore BCAA catabolic flux and improve insulin sensitivity[1][2][3].
-
Understanding the Role of BCAA Metabolites: The accumulation of downstream metabolites of BCAA catabolism, such as 3-hydroxyisobutyrate (B1249102) (3-HIB) from valine, has been implicated in promoting lipid accumulation in muscle and exacerbating insulin resistance. Labeled α-ketoisovalerate can be used to trace the production of these metabolites.
-
Biomarker Discovery: By identifying key points of dysregulation in the BCAA catabolic pathway, stable isotope tracing studies can help in the discovery of novel biomarkers for the early detection and prognosis of type 2 diabetes. Elevated plasma BCKAs are being considered as potentially better biomarkers for diabetes than BCAAs themselves[1][2].
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating BCAA metabolism in the context of insulin resistance and diabetes. While specific data using Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is not detailed in the provided search results, the table reflects the expected outcomes based on similar tracer studies.
| Parameter | Control/Lean Subjects | Diabetic/Insulin-Resistant Subjects | Reference |
| Plasma BCAA Levels | Normal | Elevated | [1][2] |
| Plasma BCKA Levels | Normal | Elevated | [1][2] |
| Whole-Body BCAA Oxidation | Normal | Decreased or Dysregulated | [4] |
| BCKDH Complex Activity (in liver and adipose tissue) | Normal | Significantly Reduced | [4] |
| Expression of BCAA Catabolic Genes | Normal | Suppressed | [1][2][3] |
Experimental Protocols
In Vivo Infusion of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in a Mouse Model of Diabetes
Objective: To quantify the whole-body and tissue-specific flux of valine catabolism in diabetic versus control mice.
Materials:
-
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ (sterile, pyrogen-free solution)
-
Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice) and corresponding control mice
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheters
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen
-
LC-MS/MS system
Protocol:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fast mice for a short period (e.g., 4-6 hours) to achieve a metabolic steady state.
-
Catheterization: Anesthetize the mouse and surgically implant a catheter into a suitable vein (e.g., jugular vein) for tracer infusion.
-
Tracer Infusion: Prepare a sterile solution of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in saline. Infuse the tracer at a constant rate (e.g., 10-20 µmol/kg/min) for a predetermined duration (e.g., 90-120 minutes) to reach isotopic steady state.
-
Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of α-ketoisovalerate in the plasma.
-
Tissue Collection: At the end of the infusion period, maintain the mice under anesthesia and collect tissues of interest (e.g., liver, epididymal white adipose tissue, gastrocnemius muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.
-
Sample Preparation:
-
Plasma: Deproteinize plasma samples by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
Tissues: Homogenize the frozen tissues in a cold extraction buffer. Perform a metabolite extraction using a suitable method (e.g., methanol-chloroform-water extraction).
-
-
LC-MS/MS Analysis: Analyze the isotopic enrichment of α-ketoisovalerate and other downstream metabolites in the prepared plasma and tissue extracts using a targeted LC-MS/MS method.
-
Data Analysis: Calculate the metabolic flux rates based on the isotopic enrichment data using appropriate metabolic models and software.
Visualizations
Caption: BCAA Catabolism and its Link to Insulin Resistance.
Caption: Experimental Workflow for In Vivo Metabolic Flux Analysis.
References
Application Notes and Protocols for Mass Spectrometry Analysis of ¹³C Labeled Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling with carbon-13 (¹³C) has become a powerful and indispensable technique in modern life sciences research.[1][2] By introducing ¹³C-labeled compounds into biological systems, researchers can trace the metabolic fate of molecules, quantify protein dynamics, and elucidate complex biological pathways with high precision and accuracy using mass spectrometry (MS).[1][2][3] This approach offers a non-radioactive and stable method to investigate the intricate workings of cellular processes.[1] These application notes provide detailed protocols and guidelines for the preparation of ¹³C labeled samples for mass spectrometry analysis, catering to both proteomics and metabolomics workflows.
Core Principles of ¹³C Labeling
The fundamental principle behind ¹³C labeling is the replacement of the naturally occurring ¹²C atoms (approximately 98.9% abundance) with the heavier, stable isotope ¹³C (natural abundance of about 1.1%).[2] This incorporation of ¹³C results in a predictable mass shift in the labeled molecules, which can be readily detected and quantified by mass spectrometry.[4] By comparing the mass spectra of labeled and unlabeled samples, one can determine the extent of isotope incorporation, providing valuable insights into metabolic fluxes and protein turnover.[2][5]
Experimental Workflow Overview
A typical workflow for the analysis of ¹³C labeled samples by mass spectrometry involves several key stages, from initial sample labeling to final data acquisition. The specific steps may vary depending on the nature of the sample (e.g., cultured cells, tissues) and the type of analysis (proteomics or metabolomics).
Caption: General experimental workflow for ¹³C labeled sample analysis.
Section 1: Proteomics Sample Preparation
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for quantitative proteomics where cells are metabolically labeled with "heavy" ¹³C-containing amino acids.[6][7][8]
Protocol 1: Uniform ¹³C Labeling of Proteins in Cell Culture
This protocol outlines the steps for uniform labeling of proteins in cultured mammalian cells using ¹³C-labeled amino acids (e.g., L-arginine and L-lysine).
1. Cell Culture and Metabolic Labeling:
-
Adaptation to Heavy Medium: Culture cells in a "heavy" SILAC medium, which is deficient in the standard ("light") amino acids but supplemented with stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆-L-arginine).[9] Cells should be cultured for at least five to six passages to ensure complete incorporation of the heavy amino acids.[9]
-
Experimental Conditions: Once fully labeled, the cells can be subjected to experimental treatments (e.g., drug administration vs. control).[1] The control "light" cell population is cultured in parallel with standard amino acids.
2. Cell Lysis and Protein Extraction:
-
Harvesting: Harvest the "heavy" and "light" cell populations. For quantitative analysis, it is common to combine the cell populations in a 1:1 ratio.[1]
-
Lysis: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[10] Incubation on ice, followed by sonication, can enhance cell lysis.[10]
-
Protein Isolation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.[10]
-
Quantification: Determine the protein concentration using a standard method like the BCA assay.[10][11]
3. Protein Digestion:
-
Reduction and Alkylation: To denature the proteins and make them accessible to proteolytic enzymes, reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and then alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).[12][13]
-
Digestion: Digest the protein mixture into peptides using a protease such as trypsin.[1][13] Trypsin specifically cleaves at the carboxyl side of lysine (B10760008) and arginine residues.[13]
Table 1: Reagents and Conditions for Protein Digestion
| Step | Reagent/Condition | Concentration/Setting | Incubation Time/Temp |
| Reduction | Dithiothreitol (DTT) | 10 mM | 45 minutes at 56°C |
| Alkylation | Iodoacetamide (IAA) | 20-55 mM | 1 hour in the dark at RT |
| Digestion | Trypsin | 1:20 to 1:100 (w/w) protease:protein | Overnight at 37°C |
4. Peptide Cleanup:
-
Desalting: It is crucial to remove salts and other contaminants that can interfere with mass spectrometry analysis.[4] This is typically achieved using solid-phase extraction (SPE) with C18 cartridges.
-
Drying and Reconstitution: The cleaned peptide sample is then dried down and reconstituted in a solvent suitable for LC-MS/MS analysis, such as 0.1% formic acid in water.[12][14]
Caption: SILAC sample preparation workflow for quantitative proteomics.
Section 2: Metabolomics Sample Preparation
For metabolomics, ¹³C-labeled tracers, such as ¹³C-glucose, are used to track the flow of carbon through metabolic pathways.[1][15]
Protocol 2: Extraction of Intracellular Metabolites
This protocol describes the extraction of metabolites from cultured cells labeled with a ¹³C tracer.
1. Cell Culture and Labeling:
-
Labeling: Culture cells in a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) for a defined period.[15] The duration of labeling will depend on the specific metabolic pathway being investigated.
2. Quenching and Harvesting:
-
Rapid Quenching: To halt all metabolic activity and preserve the in vivo metabolic state, it is critical to rapidly quench the cells.[1][15] This is often achieved by washing the cells with ice-cold saline or by using a cold quenching solution like methanol (B129727).[1]
-
Harvesting: After quenching, the cells are harvested, for instance, by scraping in the presence of a cold solvent.
3. Metabolite Extraction:
-
Solvent Extraction: A common method for extracting a broad range of metabolites is to use a biphasic solvent system, such as a mixture of chloroform, methanol, and water.[16] This separates polar metabolites into the aqueous phase and lipids into the organic phase.
-
Extraction Procedure:
-
Add a pre-chilled extraction solvent mixture (e.g., methanol:water, 80:20 v/v) to the cell pellet.
-
Vortex thoroughly to ensure complete lysis and extraction.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Table 2: Common Solvents for Metabolite Extraction
| Solvent System | Target Metabolites | Notes |
| 80% Methanol (aq) | Polar metabolites | Effective for quenching and extraction |
| Chloroform:Methanol:Water | Polar and non-polar metabolites | Results in phase separation |
| Acetonitrile:Water | Polar metabolites | Good for LC-MS compatibility |
4. Sample Preparation for MS Analysis:
-
Drying: The metabolite extract is typically dried under a stream of nitrogen or using a vacuum concentrator to remove the extraction solvents.[3][14]
-
Reconstitution: The dried extract is then reconstituted in a solvent compatible with the intended analytical platform (e.g., 50% methanol for reversed-phase LC-MS).[14]
Caption: Workflow for ¹³C-labeled metabolomics sample preparation.
Data Presentation and Interpretation
The data obtained from the mass spectrometer will consist of mass spectra showing the isotopic distribution of the labeled peptides or metabolites.[3] For quantitative analysis, the relative abundance of the different isotopologues (molecules with different numbers of ¹³C atoms) is determined.[3][17] This information can then be used to calculate protein turnover rates or metabolic fluxes.
Logical Relationship for Data Interpretation:
Troubleshooting and Best Practices
-
Purity of Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise and contamination.[14][18]
-
Preventing Contamination: Wear gloves and work in a clean environment to avoid keratin (B1170402) and other common contaminants.[18]
-
Complete Labeling: Ensure complete incorporation of the ¹³C label, especially for quantitative proteomics, by culturing cells for a sufficient number of passages in the labeling medium.[17]
-
Efficient Quenching: For metabolomics, the quenching step is critical to accurately reflect the metabolic state of the cells at the time of harvesting.[1]
-
Blank Samples: Always run blank samples to identify and subtract background signals.[18]
By following these detailed protocols and considering the key aspects of experimental design and execution, researchers can successfully prepare ¹³C labeled samples for mass spectrometry analysis, leading to high-quality, reproducible, and biologically meaningful data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. research.rug.nl [research.rug.nl]
- 8. youtube.com [youtube.com]
- 9. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proteomics for Low Cell Numbers: How to Optimize the Sample Preparation Workflow for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 14. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 15. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Exploring the limits of robust detection of incorporation of 13C by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Mitochondrial Metabolism with Sodium 3-methyl-2-oxobutanoate-13C4,d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 3-methyl-2-oxobutanoate (B1236294), also known as α-ketoisovalerate, is the keto acid analog of the branched-chain amino acid (BCAA) valine. Its isotopically labeled form, Sodium 3-methyl-2-oxobutanoate-13C4,d4, serves as a powerful tracer for investigating mitochondrial metabolism. This compound allows for the precise tracking of the metabolic fate of the valine carbon and deuterium (B1214612) skeleton as it enters mitochondrial pathways. The catabolism of BCAAs is a crucial process that provides substrates for the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production.[1][2][3] All reactions involved in BCAA catabolism, with the exception of those in the nervous system, occur within the mitochondria.[1]
The initial steps of BCAA metabolism are shared, involving transamination to their respective branched-chain α-keto acids (BCKAs), followed by irreversible oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4] This positions this compound as an ideal tracer to probe the activity of the BCKDH complex and subsequent mitochondrial metabolic fluxes. Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, making the study of these pathways critical for drug development and disease research.
Metabolic Pathway of Sodium 3-methyl-2-oxobutanoate
Once transported into the mitochondrial matrix, 3-methyl-2-oxobutanoate-13C4,d4 is primarily metabolized through two key pathways:
-
Oxidative Decarboxylation and Entry into the TCA Cycle: The principal catabolic fate is its conversion to isobutyryl-CoA by the BCKDH complex. Isobutyryl-CoA then undergoes a series of enzymatic reactions to be converted into propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the TCA cycle.[5] This pathway directly links BCAA catabolism to mitochondrial energy production.
-
Reamination to Valine: A significant portion of 3-methyl-2-oxobutanoate can be reaminated back to valine by branched-chain aminotransferases (BCATs). This reversible reaction highlights the dynamic interplay between BCAA and BCKA pools within the cell.
The following diagram illustrates the entry of this compound into mitochondrial metabolism.
Metabolic fate of this compound in mitochondria.
Experimental Protocols
The following protocols provide a general framework for using this compound to study mitochondrial metabolism in cultured cells and isolated mitochondria.
Protocol 1: Isotope Tracing in Cultured Cells
This protocol outlines the steps for labeling cultured cells with this compound and preparing metabolites for mass spectrometry analysis.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) lacking valine
-
Dialyzed fetal bovine serum (dFBS)
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing valine-free DMEM with the desired concentration of this compound (e.g., 100 µM) and dFBS.
-
Remove the standard culture medium and wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to achieve isotopic steady state.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate on ice for 10 minutes to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution LC-MS system to identify and quantify the 13C and deuterium-labeled metabolites.
-
Monitor the mass isotopologue distributions of key metabolites such as valine, 3-hydroxyisobutyrate, and TCA cycle intermediates (succinate, malate, citrate, etc.).
-
Protocol 2: Isotope Tracing in Isolated Mitochondria
This protocol is designed for studying the metabolism of this compound in a more controlled system of isolated mitochondria.
Materials:
-
This compound
-
Cultured cells or tissue sample
-
Mitochondria isolation buffer (e.g., containing sucrose, MOPS, and EGTA)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MOPS, and EGTA)
-
Dounce homogenizer
-
Centrifuge with temperature control
-
80% Methanol, ice-cold
-
LC-MS system
Procedure:
-
Mitochondria Isolation:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Resuspend the pellet in hypotonic buffer and allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer.
-
Perform differential centrifugation to separate mitochondria from other cellular components. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.[1][2]
-
Wash the mitochondrial pellet with isolation buffer.
-
-
Isotope Labeling:
-
Resuspend the isolated mitochondria in pre-warmed respiration buffer.
-
Add this compound to the desired final concentration.
-
Incubate the mitochondrial suspension for a specific time period (e.g., 15-30 minutes) at 37°C.
-
-
Metabolite Extraction and Analysis:
-
Quench the reaction by adding four volumes of ice-cold 80% methanol.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge to pellet the mitochondrial debris.
-
Collect the supernatant and dry it down.
-
Proceed with LC-MS analysis as described in Protocol 1.
-
The following diagram outlines the general experimental workflow for these protocols.
Experimental workflow for isotope tracing with this compound.
Data Presentation and Interpretation
The primary data output from these experiments will be the mass isotopologue distributions (MIDs) of key metabolites. The MIDs reveal the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite. This information can be used to calculate the fractional contribution of the tracer to the metabolite pool and to infer the relative activity of different metabolic pathways.
Table 1: Hypothetical Mass Isotopologue Distribution Data
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Valine | 50.2 | 2.1 | 3.5 | 5.2 | 35.0 | 4.0 |
| 3-Hydroxyisobutyrate | 12.5 | 1.8 | 2.2 | 4.5 | 75.0 | 4.0 |
| Succinate | 85.3 | 2.5 | 5.2 | 6.0 | 1.0 | 0.0 |
| Malate | 88.1 | 2.3 | 4.8 | 3.8 | 1.0 | 0.0 |
| Citrate | 90.4 | 2.0 | 3.9 | 2.7 | 1.0 | 0.0 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.
Interpretation of Data:
-
A high fractional enrichment in Valine-13C4,d4 would indicate significant reamination of the tracer.
-
The detection of 3-Hydroxyisobutyrate-13C4,d4 confirms the catabolism of the tracer beyond the BCKDH step.
-
The enrichment of 13C in TCA cycle intermediates like Succinate-13C3, Malate-13C3, and Citrate-13C2 would demonstrate the contribution of the tracer to the TCA cycle. The specific isotopologue patterns can provide further insights into the entry point and cycling of the labeled carbons.
Conclusion
This compound is a valuable tool for dissecting the complexities of mitochondrial metabolism. By employing the protocols and data analysis strategies outlined in these application notes, researchers can gain quantitative insights into BCAA catabolism, TCA cycle flux, and the interplay between different mitochondrial pathways. This knowledge is essential for understanding the metabolic basis of various diseases and for the development of novel therapeutic interventions.
References
- 1. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 2. drexel.edu [drexel.edu]
- 3. Mitochondria -Organelle isolation -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 4. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
Application Notes and Protocols for NMR Detection of ¹³C Labeled Compounds
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview and practical protocols for the detection and analysis of ¹³C labeled compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of ¹³C isotopes into molecules of interest significantly enhances NMR sensitivity and enables a suite of powerful experiments for structural elucidation, metabolic flux analysis, and quantitative studies. This document outlines key one-dimensional and two-dimensional NMR techniques, offering detailed experimental protocols and data interpretation guidelines.
Introduction to ¹³C NMR Spectroscopy
Carbon-13 (¹³C) is a stable isotope of carbon with a natural abundance of approximately 1.1%.[1] While its low natural abundance and smaller gyromagnetic ratio make it inherently less sensitive than proton (¹H) NMR, the use of ¹³C labeled compounds overcomes this limitation.[1] ¹³C NMR offers a much wider chemical shift range (0-220 ppm) compared to ¹H NMR (0-12 ppm), resulting in better signal dispersion and reduced spectral overlap, which is particularly advantageous for analyzing complex mixtures.[2][3]
Key Advantages of ¹³C Labeling in NMR:
-
Increased Sensitivity: Isotopic enrichment dramatically increases the signal-to-noise ratio.
-
Direct Observation of Carbon Skeleton: Provides direct information about the carbon backbone of a molecule.[4]
-
Access to Advanced 2D and 3D Experiments: Enables correlation experiments that reveal connectivity and spatial relationships between atoms.
-
Quantitative Analysis: Allows for the accurate measurement of the concentration of labeled compounds.[5]
One-Dimensional (1D) ¹³C NMR Techniques
Standard Proton-Decoupled ¹³C NMR
This is the most common 1D ¹³C NMR experiment. Broadband proton decoupling is applied to remove ¹H-¹³C coupling, which simplifies the spectrum by collapsing multiplets into single lines for each unique carbon atom.[2][6]
Applications:
-
Determination of the number of non-equivalent carbon atoms in a molecule.
-
Initial structural characterization based on chemical shifts.
Experimental Protocol: 1D ¹³C NMR with Proton Decoupling
-
Sample Preparation:
-
Dissolve 10-50 mg of the ¹³C labeled compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
For quantitative analysis, a higher concentration may be necessary. For small molecules, a concentration of around 10 mM is often sufficient for ¹³C measurements on a 600 MHz spectrometer.[7]
-
Filter the sample into a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹³C and ¹H channels of the probe.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30-45° flip angle is often used to allow for shorter relaxation delays.[8][9]
-
Spectral Width: Typically 200-250 ppm to cover the full range of ¹³C chemical shifts.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For fully relaxed, quantitative spectra, a longer delay of 5 times the longest T₁ is required.[10]
-
Number of Scans (ns): Varies from hundreds to thousands depending on the sample concentration and level of ¹³C enrichment.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply baseline correction.
-
Reference the spectrum to a known standard (e.g., TMS at 0 ppm or the solvent peak).
-
Quantitative ¹³C NMR (qNMR)
Quantitative ¹³C NMR allows for the accurate determination of the concentration of ¹³C labeled compounds. Key considerations are ensuring full relaxation of all carbon nuclei and suppressing the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrals.[10][11]
Applications:
-
Measuring the concentration of ¹³C labeled metabolites in biological extracts.
-
Determining isotopic enrichment levels.
-
Analyzing reaction kinetics and product ratios.
Experimental Protocol: Quantitative 1D ¹³C NMR
-
Sample Preparation:
-
Prepare the sample as for standard ¹³C NMR.
-
To shorten relaxation times and improve quantitation, a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added.[10]
-
-
Spectrometer Setup:
-
Follow the same setup procedure as for standard ¹³C NMR.
-
-
Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling (e.g., zgig on Bruker instruments). This decouples protons only during acquisition, suppressing the NOE.
-
Pulse Angle: 90° pulse to maximize signal for each scan.
-
Relaxation Delay (d1): Must be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the sample to ensure full relaxation. This can be very long (minutes).[10]
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio for accurate integration.
-
-
Processing:
-
Process the spectrum as for standard ¹³C NMR.
-
Carefully integrate the signals of interest. The integral value is directly proportional to the number of ¹³C nuclei.[5]
-
Table 1: Comparison of 1D ¹³C NMR Acquisition Parameters
| Parameter | Standard ¹³C NMR | Quantitative ¹³C NMR |
| Pulse Program | Standard decoupling (e.g., zgpg30) | Inverse-gated decoupling |
| Pulse Angle | 30-45° | 90° |
| Relaxation Delay (d1) | 2-5 s | > 5 * T₁ (can be several minutes) |
| NOE | Present (enhances signal) | Suppressed (for accurate integration) |
Two-Dimensional (2D) NMR Techniques
2D NMR experiments provide correlation information between nuclei, which is invaluable for unambiguous resonance assignment and structural elucidation.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is a cornerstone of modern NMR, providing correlations between protons and their directly attached carbons (one-bond ¹H-¹³C coupling).[12][13] It is highly sensitive as it detects the higher-gamma ¹H nucleus.
Applications:
-
Assigning ¹H and ¹³C resonances in a molecule.
-
Confirming the presence of specific functional groups (e.g., CH, CH₂, CH₃).
-
Metabolite identification in complex mixtures.[14]
Experimental Protocol: 2D ¹H-¹³C HSQC
-
Sample Preparation:
-
For proteins, a concentration of 0.3-1.0 mM is recommended.[12] For small molecules, 5-10 mg in 0.5-0.7 mL of deuterated solvent is typical.
-
-
Spectrometer Setup:
-
Lock, shim, and tune both ¹H and ¹³C channels.
-
-
Acquisition Parameters:
-
Pulse Program: Gradient-enhanced HSQC (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (¹H): Cover the entire proton chemical shift range (e.g., 12 ppm).
-
Spectral Width (¹³C): Cover the expected carbon chemical shift range (e.g., 160 ppm).
-
Number of Increments (F1): Typically 256-512 increments in the indirect (¹³C) dimension.
-
Number of Scans (ns): 2-16 scans per increment, depending on concentration.
-
Relaxation Delay (d1): 1.0-2.0 seconds.[12]
-
-
Processing:
-
Apply Fourier transform in both dimensions.
-
Phase and baseline correct the 2D spectrum.
-
The resulting spectrum will show cross-peaks at the coordinates of the ¹H and ¹³C chemical shifts for each C-H bond.
-
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment detects correlations between protons and carbons over two to three bonds (long-range couplings).[14] It is crucial for connecting different parts of a molecule and identifying quaternary carbons that are not visible in HSQC.
Applications:
-
Establishing the carbon skeleton by connecting spin systems.
-
Assigning quaternary carbons.
-
Full structural elucidation of unknown compounds.
Experimental Protocol: 2D ¹H-¹³C HMBC
-
Sample Preparation:
-
Similar to HSQC.
-
-
Spectrometer Setup:
-
Lock, shim, and tune both ¹H and ¹³C channels.
-
-
Acquisition Parameters:
-
Pulse Program: Gradient-enhanced HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Parameters: Similar to HSQC, but with an additional delay optimized for long-range couplings (typically around 60-100 ms, corresponding to a coupling constant of 8-10 Hz).
-
-
Processing:
-
Process as for HSQC. The resulting spectrum shows cross-peaks between protons and carbons that are 2-3 bonds apart.
-
2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment)
The INADEQUATE experiment is the only NMR technique that directly shows correlations between adjacent ¹³C atoms, providing unambiguous information about the carbon-carbon connectivity.[15][16] While extremely powerful, it is very insensitive at natural abundance.[17] However, for uniformly ¹³C labeled compounds, its sensitivity is greatly enhanced, making it a feasible and highly informative experiment.[18]
Applications:
-
Tracing out the complete carbon skeleton of a molecule.[19]
-
Structural elucidation of complex natural products.
-
Metabolomics analysis of ¹³C-enriched samples.[18]
Experimental Protocol: 2D ¹³C-¹³C INADEQUATE
-
Sample Preparation:
-
Requires a highly concentrated sample of a uniformly ¹³C labeled compound.
-
-
Spectrometer Setup:
-
Lock, shim, and tune the ¹³C channel.
-
-
Acquisition Parameters:
-
Pulse Program: Standard INADEQUATE pulse sequence.
-
Delay (DELTA): Set to 1/(4*Jcc), where Jcc is the one-bond C-C coupling constant (typically ~35-45 Hz for single bonds).[17]
-
Acquisition Time: Long acquisition times are required due to the low sensitivity.
-
-
Processing:
-
The 2D spectrum plots the normal ¹³C chemical shift on the F2 axis and the double quantum frequency (the sum of the chemical shifts of the two coupled carbons) on the F1 axis.[16]
-
Pairs of coupled carbons appear as a pair of cross-peaks that are symmetric about a diagonal line with a slope of 2.[18]
-
Visualizations
Caption: General workflow for an NMR experiment on a ¹³C labeled compound.
Caption: Logic diagram for selecting the appropriate NMR technique.
Data Presentation and Interpretation
The primary information obtained from ¹³C NMR spectra is summarized below.
Table 2: Information Derived from Different NMR Experiments
| Experiment | Information Provided | Key Benefit for ¹³C Labeled Compounds |
| 1D ¹³C | Number of unique carbons, chemical environment (via chemical shift).[4] | Basic structural confirmation, high signal due to enrichment. |
| 1D qNMR | Absolute or relative concentration of molecules.[11] | Accurate measurement of isotopic enrichment or metabolite levels. |
| 2D HSQC | Direct one-bond C-H correlations.[13] | Unambiguous assignment of protonated carbons. |
| 2D HMBC | Correlations between protons and carbons over 2-3 bonds.[14] | Elucidation of the carbon skeleton and assignment of non-protonated (quaternary) carbons. |
| 2D INADEQUATE | Direct C-C bond correlations.[16] | Unambiguous and definitive mapping of the carbon backbone.[19] |
Successful application of these techniques will provide researchers with a comprehensive toolkit for analyzing ¹³C labeled compounds, enabling detailed structural and quantitative insights critical for drug development and metabolic research.
References
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. magritek.com [magritek.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 11. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2D 13C-13C INADEQUATE [chem.ch.huji.ac.il]
- 18. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols for Metabolite Extraction from Tissues for Tracer Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of pathway activities that cannot be achieved by static metabolite measurements alone.[1][2][3] The foundation of a successful tracer analysis experiment lies in the meticulous and reproducible extraction of metabolites from biological samples. This document provides detailed protocols for metabolite extraction from tissues, focusing on methods suitable for downstream analysis by mass spectrometry.
The choice of an appropriate extraction method is critical, as it significantly influences the range and quantity of metabolites detected.[4][5] The ideal method should effectively quench metabolic activity, efficiently extract a broad range of metabolites, and be compatible with the analytical platform. Here, we present several widely adopted protocols, along with a comparison of their performance to guide researchers in selecting the most suitable method for their specific research needs.
Key Principles of Metabolite Extraction
A successful metabolite extraction protocol for tracer analysis adheres to several key principles:
-
Rapid Quenching of Metabolism: Metabolic enzymes must be inactivated instantly to preserve the in vivo metabolic state.[1][6] This is typically achieved by snap-freezing the tissue in liquid nitrogen immediately after collection.[1][7]
-
Efficient Metabolite Solubilization: The chosen solvent system should effectively solubilize a wide range of metabolites, from polar compounds like amino acids and organic acids to non-polar lipids.[8]
-
Removal of Interfering Substances: Proteins and other macromolecules that can interfere with downstream analysis must be efficiently precipitated and removed.
-
Compatibility with Analytical Platforms: The final metabolite extract must be compatible with the chosen analytical technique, most commonly liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2]
Recommended Protocols
Several extraction methods have been developed and validated for tissue metabolomics. The choice of method often depends on the specific tissue type and the classes of metabolites of primary interest.[4][5] Below are detailed protocols for three commonly used and effective methods.
Protocol 1: Methanol-Chloroform-Water (MCW) Extraction (Modified Folch/Bligh-Dyer)
This is a classic biphasic extraction method that separates polar and non-polar metabolites into aqueous and organic phases, respectively. It is a robust method suitable for a wide range of tissues and provides broad metabolite coverage.
Materials:
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Chloroform (B151607) (LC-MS grade), pre-chilled to -20°C
-
Ultrapure water (LC-MS grade), pre-chilled to 4°C
-
Internal standards (optional, for absolute quantification)
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge (capable of 4°C and >15,000 x g)
-
Vacuum concentrator
Procedure:
-
Tissue Preparation: Weigh 20-50 mg of frozen tissue in a pre-chilled tube. Keep the tissue on dry ice to prevent thawing.
-
Homogenization: Add 1 mL of a pre-chilled (-20°C) methanol:water (8:2 v/v) solution to the tissue. Homogenize thoroughly until a uniform suspension is achieved.
-
Phase Separation: Add 1 mL of pre-chilled chloroform to the homogenate. Vortex vigorously for 10 minutes at 4°C.
-
Centrifugation: Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous layer (polar metabolites), a lower organic layer (non-polar metabolites), and a protein pellet at the interface.[6]
-
Fraction Collection: Carefully collect the upper aqueous phase and the lower organic phase into separate pre-chilled tubes.
-
Drying: Dry the collected fractions in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extracts in a solvent appropriate for your LC-MS or GC-MS analysis (e.g., 50% methanol for the polar fraction and isopropanol (B130326) for the non-polar fraction).
Protocol 2: 80% Methanol Extraction
This is a simple and rapid monophasic extraction method that is particularly effective for polar metabolites. It is a high-throughput method suitable for studies where the primary focus is on central carbon metabolism.
Materials:
-
80% Methanol (LC-MS grade) in ultrapure water, pre-chilled to -80°C
-
Internal standards (optional)
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Preparation: Weigh 20-50 mg of frozen tissue in a pre-chilled tube.
-
Extraction: Add 1 mL of ice-cold 80% methanol to the tissue.[7] Homogenize thoroughly.
-
Incubation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Drying and Reconstitution: Dry the supernatant in a vacuum concentrator and reconstitute in an appropriate solvent for analysis.
Protocol 3: Methyl Tert-Butyl Ether (MTBE) Extraction
This biphasic method is a less toxic alternative to chloroform-based extractions and is highly efficient for both polar and non-polar metabolites.[5]
Materials:
-
Methanol (LC-MS grade), pre-chilled
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Homogenizer
-
Centrifuge
Procedure:
-
Tissue Preparation: Weigh 20-50 mg of frozen tissue in a pre-chilled tube.
-
Homogenization: Add 600 µL of a pre-chilled methanol:water (3:1 v/v) solution and homogenize.
-
MTBE Addition: Add 2 mL of MTBE and vortex for 1 hour at 4°C.
-
Phase Separation: Add 500 µL of ultrapure water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Fraction Collection: Collect the upper organic phase (non-polar metabolites) and the lower aqueous phase (polar metabolites) into separate tubes.
-
Drying and Reconstitution: Dry the fractions and reconstitute as described in the previous protocols.
Quantitative Comparison of Extraction Methods
The efficiency of metabolite extraction can vary significantly between different methods and tissue types.[4][5] The following table summarizes quantitative data from comparative studies, highlighting the number of detected metabolites and the coefficient of variation (CV) for different extraction protocols in liver tissue.
| Extraction Protocol | Solvent System | Number of Metabolites Detected (Liver Tissue) | Median CV (%) (Liver Tissue) | Key Advantages | Key Disadvantages | Reference |
| Ethanol/MTBE | 75% Ethanol / Methyl tert-butyl ether | ~450 | < 15% | High metabolite coverage, good reproducibility | Biphasic, more complex | [5] |
| Isopropanol (IPA) | 100% Isopropanol | ~430 | < 15% | Good coverage, especially for lipids | May not be optimal for highly polar metabolites | [5] |
| Methanol/Chloroform/Water | Methanol / Chloroform / Water | High (data varies) | ~15-20% | Well-established, broad coverage | Biphasic, uses toxic chloroform | [8] |
| Methanol | 100% Methanol | ~350 | < 20% | Simple, rapid, good for polar metabolites | Lower coverage of non-polar metabolites | [9][10] |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for metabolite extraction from tissues for tracer analysis is depicted below. This process begins with tissue collection and culminates in the preparation of a metabolite extract ready for mass spectrometry analysis.
Caption: General workflow for tissue metabolite extraction.
This diagram illustrates the sequential steps involved in preparing tissue samples for metabolomic analysis, from initial collection to the final extract ready for mass spectrometry. The process is designed to ensure the preservation of the metabolic profile and the efficient extraction of a wide range of metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. southalabama.edu [southalabama.edu]
- 8. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]
- 9. Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics - ProQuest [proquest.com]
- 10. PuSH - Publication Server of Helmholtz Zentrum München: Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. [push-zb.helmholtz-munich.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ for Cell Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ in cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ and what is its primary application in cell culture?
Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ is a stable isotope-labeled form of α-ketoisovalerate, a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA) valine. Its primary application is in metabolic flux analysis and stable isotope labeling by amino acids in cell culture (SILAC) experiments. By introducing this labeled compound into cell culture media, researchers can trace the metabolic fate of the carbon and deuterium (B1214612) atoms through various biochemical pathways, providing insights into cellular metabolism.
Q2: How does the labeled 3-methyl-2-oxobutanoate (B1236294) enter cellular metabolic pathways?
Once taken up by the cells, the labeled α-ketoisovalerate can be transaminated to form labeled valine, which is then incorporated into newly synthesized proteins. Alternatively, it can be further metabolized through the branched-chain α-keto acid dehydrogenase (BCKD) complex. The labeled atoms can thus be traced in amino acids, proteins, and other downstream metabolites. The activity of the branched-chain ketoacid dehydrogenase kinase (BCKDK) can regulate this process by inactivating the BCKD complex.[1]
Q3: What are the key considerations before starting a labeling experiment with Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄?
Before initiating an experiment, it is crucial to consider the following:
-
Cell Line: Different cell lines have varying metabolic rates and nutrient uptake efficiencies. A pilot study to determine the optimal concentration and incubation time for your specific cell line is recommended.
-
Culture Medium: The composition of the basal medium, particularly the concentration of unlabeled valine and other BCAAs, will influence the incorporation efficiency of the labeled compound. Using a custom medium or dialyzed serum can improve labeling efficiency.
-
Labeling Duration: The time required for sufficient labeling depends on the cell proliferation rate and the turnover of the proteins or metabolites of interest.
Q4: How can I assess the labeling efficiency?
Labeling efficiency is typically determined by mass spectrometry. After harvesting and processing the cells, the isotopic enrichment in the target amino acids (e.g., valine) or proteins is measured. An enrichment of >95% is generally considered successful for most applications.
Q5: Is Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ toxic to cells?
While there is no specific cytotoxicity data available for the labeled compound, the unlabeled form, Sodium 3-methyl-2-oxobutanoate, is classified as a potential skin, eye, and respiratory irritant, and is harmful if swallowed.[2] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Cell viability can be assessed using standard methods like the MTT or trypan blue exclusion assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Competition with unlabeled compound: High concentrations of unlabeled valine or other BCAAs in the culture medium. | Use a custom medium devoid of unlabeled valine or supplement with dialyzed fetal bovine serum to reduce the concentration of unlabeled amino acids. |
| Insufficient incubation time: The labeling duration may be too short for adequate incorporation, especially in slow-growing cell lines. | Increase the incubation time. A time-course experiment can help determine the optimal duration for achieving maximal labeling. | |
| Suboptimal concentration: The concentration of the labeled compound may be too low for efficient uptake and incorporation. | Gradually increase the concentration of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. Refer to the table below for suggested starting concentrations. | |
| Cell Death or Reduced Viability | Cytotoxicity: The concentration of the labeled compound may be too high, leading to cellular toxicity. | Perform a dose-response experiment to determine the maximum non-toxic concentration for your cell line. Start with a low concentration and gradually increase it while monitoring cell viability. |
| Metabolic stress: Altering the metabolic pathways by introducing a high concentration of a specific metabolite can induce cellular stress. | Ensure that other essential nutrients in the medium are not limiting. A lower, optimized concentration of the labeling reagent should be used. | |
| Inconsistent Results | Variable cell culture conditions: Inconsistent cell density, passage number, or growth phase can lead to variability in metabolic activity. | Standardize your cell culture protocol. Ensure cells are in the exponential growth phase and at a consistent density at the start of each experiment. |
| Contamination: Mycoplasma or other microbial contamination can significantly alter cellular metabolism. | Regularly test your cell cultures for contamination. |
Experimental Protocols
Protocol 1: Determination of Optimal Labeling Concentration
This protocol outlines a general procedure to determine the optimal concentration of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄ for your cell line.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for exponential growth throughout the experiment.
-
Preparation of Labeling Media: Prepare a series of culture media containing different concentrations of Sodium 3-methyl-2-oxobutanoate-¹³C₄,d₄. It is recommended to use a basal medium with low or no unlabeled valine and supplement with dialyzed fetal bovine serum.
-
Labeling: After allowing the cells to adhere overnight, replace the standard medium with the prepared labeling media. Include a control group with no labeled compound.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the cell doubling time.
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as the MTT assay.
-
Sample Preparation for Mass Spectrometry: Harvest the cells, extract proteins or metabolites, and prepare them for mass spectrometry analysis to determine the labeling efficiency at each concentration.
-
Data Analysis: Correlate the labeling efficiency with cell viability to determine the optimal concentration that provides high incorporation without significant cytotoxicity.
Suggested Concentration Ranges for Optimization
| Concentration (µM) | Expected Outcome | Recommendation |
| 10 - 50 | Low to moderate labeling, minimal cytotoxicity. | Good starting point for sensitive cell lines. |
| 50 - 200 | Moderate to high labeling, potential for mild cytotoxicity. | Optimal range for many cell lines. |
| 200 - 500 | High labeling, increased risk of cytotoxicity. | Use with caution and monitor cell health closely. |
| > 500 | Very high labeling, likely to be cytotoxic. | Not recommended unless empirical data suggests otherwise. |
Visualizations
Caption: Workflow for determining the optimal concentration of the labeling reagent.
Caption: Simplified metabolic pathway of the labeled compound in mammalian cells.
References
Technical Support Center: Troubleshooting Poor Signal-to-Noise in 13C Tracer LC-MS Data
Welcome to the technical support center for troubleshooting poor signal-to-noise (S/N) in your 13C tracer liquid chromatography-mass spectrometry (LC-MS) experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can compromise data quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of poor signal-to-noise in 13C tracer LC-MS data?
Poor signal-to-noise can originate from three main areas of your experimental workflow:
-
Sample Preparation: Inadequate sample cleanup can introduce matrix components that interfere with the analyte signal.[1][2] Inefficient extraction methods can lead to low recovery of your target metabolites.
-
Liquid Chromatography (LC) System: Contaminants in solvents, mobile phase additives, or buildup on the column can increase background noise.[3][4] Inconsistent peak areas can also result from issues with the autosampler or injector.[5]
-
Mass Spectrometry (MS) System: A dirty ion source, incorrect MS parameters, or electronic noise can all contribute to a high baseline and poor signal intensity.[3][4] Ion suppression is a major factor where co-eluting compounds from the sample matrix inhibit the ionization of the target analyte.[6][7][8]
Q2: How can I determine if ion suppression is affecting my signal?
Ion suppression is a common issue in LC-MS, especially with complex biological samples, where matrix components interfere with the ionization of the target analyte.[6][7][8][9] You can identify ion suppression by performing a post-column infusion experiment.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter.
Issue 1: High Background Noise in the Chromatogram
A high baseline in your total ion chromatogram (TIC) can obscure low-intensity peaks, making accurate quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Mobile Phase | Use fresh, high-purity, LC-MS grade solvents and additives.[4][10] Filter all solvents before use.[4] Consider on-line mobile phase filtration to remove chemical noise.[11] |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water).[4] |
| System Leaks | Check all fittings and connections for leaks, which can introduce contaminants and cause an unstable spray.[4] |
| Dirty Ion Source | Regularly clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[4][12] |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples.[4] |
Troubleshooting Workflow for High Background Noise:
Caption: A stepwise approach to troubleshooting high background noise.
Issue 2: Inconsistent Peak Areas and Intensities
Reproducibility of peak areas is critical for accurate quantification in 13C tracer studies.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Dwell Time | Ensure there are enough data points (at least 15) across each peak by adjusting the dwell time or scan frequency in your MS method.[13] |
| Sample Degradation | If peak areas decrease over time, consider using a temperature-controlled autosampler to prevent sample degradation.[5] |
| Injector/Autosampler Issues | A plugged needle or scratched valve rotor can cause issues with peak shape and area.[5] Ensure samples are filtered to prevent blockages.[5] |
| Column Fouling | The column can become fouled with particulates or strongly retained materials, leading to poor peak shape and efficiency.[5] Use a guard column and filter samples to protect the analytical column.[5] |
| Sample Solvent Effects | The sample solvent should be as weak or weaker than the initial mobile phase to avoid peak shape problems.[5] |
Logical Relationship for Inconsistent Peak Areas:
Caption: Key factors influencing inconsistent peak areas in LC-MS.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This method helps to determine if co-eluting matrix components are suppressing the ionization of your analyte of interest.
Methodology:
-
Prepare a standard solution of your analyte at a known concentration.
-
Configure your LC-MS system for a typical analysis run.
-
Use a syringe pump to continuously infuse the analyte standard solution into the MS ion source, post-analytical column. This is achieved by using a "T" junction to combine the column effluent with the infused standard before it enters the mass spectrometer.
-
Inject a blank matrix sample (a sample prepared in the same way as your experimental samples but without the 13C tracer) onto the LC column.
-
Monitor the signal intensity of your infused analyte standard throughout the chromatographic run.
-
A drop in the baseline signal of your standard at a specific retention time indicates the elution of interfering compounds from the matrix that are causing ion suppression.
Protocol 2: Ion Source Cleaning
A contaminated ion source is a frequent cause of poor signal intensity and high background noise.[4][12] Always follow the specific instructions in your instrument's manual.
General Cleaning Procedure:
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vent the Instrument: Follow the manufacturer's protocol to safely vent the mass spectrometer.
-
Disassemble the Ion Source: Carefully remove the components of the ion source, such as the capillary, skimmer, and lenses, as outlined in your instrument manual.
-
Sonication: Sonicate the metal components in a sequence of high-purity solvents, for example, methanol, acetonitrile, and water, for approximately 15 minutes each.[4]
-
Drying: Allow all components to dry completely before reassembly.
-
Reassembly and System Equilibration: Reassemble the ion source, and pump down the system. Allow the system to equilibrate with your mobile phase until a stable baseline is achieved.
-
Blank Injections: Perform several blank injections to confirm that the background noise has been reduced.[4]
Signaling Pathway of Contamination Leading to Poor S/N:
Caption: The pathway from contamination sources to poor S/N ratio.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. halocolumns.com [halocolumns.com]
- 6. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. providiongroup.com [providiongroup.com]
- 8. longdom.org [longdom.org]
- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 10. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 11. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
Technical Support Center: Sodium 3-methyl-2-oxobutanoate-13C4,d4
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, stability, and handling of Sodium 3-methyl-2-oxobutanoate-13C4,d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid form of this compound should be stored in a freezer at -20°C and protected from light.[1] Some suppliers may also indicate storage at 4°C for sealed containers, away from moisture.[2]
Q2: How should I store stock solutions of this compound?
Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[3][4] The recommended storage temperatures and durations are:
Q3: What solvents are compatible with this compound?
The compound is soluble in water.[2] If using water to prepare a stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[2]
Q4: How stable are the isotopic labels (13C and deuterium) in this compound?
The 13C atoms integrated into the carbon backbone are highly stable and not susceptible to exchange.[5] Deuterium (B1214612) atoms, while generally stable when bonded to carbon, can have a variable stability and may be prone to back-exchange with hydrogen atoms from the sample matrix or solvent under certain conditions.[5]
Q5: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., in mass spectrometry). | Degradation of the α-keto acid during sample preparation or analysis. | α-Keto acids can be highly reactive.[7] Consider a derivatization procedure to chemically stabilize the compound before analysis. |
| Isotopic exchange of deuterium labels. | While less likely for carbon-bound deuterium, H-D exchange can complicate spectra.[5] Ensure your analytical method accounts for potential isotopic exchange. Using 13C labeling generally provides a cleaner signal.[5] | |
| Poor peak shape or resolution in chromatography. | Improper storage leading to degradation. | Verify that the compound and any solutions have been stored according to the recommended conditions (-20°C for solid, -80°C or -20°C for solutions).[1][2][3] |
| Interaction with the analytical column. | Optimize your chromatographic method, including mobile phase composition and pH, to improve peak shape. | |
| Unexpected signals or overlapping peaks in NMR spectra. | Overlap of proton resonances, a common issue with deuterium-labeled compounds.[8] | Utilize two-dimensional NMR techniques, such as 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling, to resolve overlapping signals.[8] |
| Difficulty dissolving the compound. | The compound may have degraded due to improper storage (e.g., exposure to moisture). | Ensure the compound has been stored in a sealed container, away from moisture.[2] Use a fresh vial if degradation is suspected. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | Long-term | Protect from light.[1] Store in a sealed container, away from moisture.[2] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2][3] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2][3] |
Experimental Protocols
Protocol: Assessment of Stock Solution Stability
This protocol outlines a method to assess the stability of a this compound stock solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh the solid this compound.
-
Dissolve in a suitable solvent (e.g., ultrapure water) to a known concentration.
-
Filter sterilize the solution using a 0.22 μm filter.
-
Aliquot the stock solution into multiple sterile microcentrifuge tubes.
-
-
Storage:
-
Store one set of aliquots at -20°C and another set at -80°C.
-
Designate a "time zero" aliquot for immediate analysis.
-
-
Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 weeks), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the sample using a validated analytical method, such as LC-MS/MS, to determine the concentration and purity of the compound.
-
-
Data Evaluation:
-
Compare the concentration and purity of the stored samples to the "time zero" sample.
-
A significant decrease in concentration or the appearance of degradation products indicates instability under the tested storage conditions.
-
Visualizations
Caption: Workflow for assessing the stability of stock solutions.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. α-Ketoisovaleric acid, sodium salt (3-methyl-¹³C, 99%; 3,4,4,4-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-7317-0.5 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Minimizing Isotopic Scrambling in Cell Culture Experiments
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals minimize isotopic scrambling in their cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the accuracy and reliability of your isotopic labeling studies.
Frequently Asked questions (FAQs)
Q1: What is isotopic scrambling and why is it a significant issue in my experiments?
Q2: What are the primary causes of isotopic scrambling in cell culture?
A2: Several factors can contribute to isotopic scrambling:
-
Metabolic Conversions: In SILAC experiments, a common issue is the metabolic conversion of one labeled amino acid into another. For example, some cell lines can convert labeled arginine to labeled proline, which complicates the quantitative analysis of peptides containing proline.[2][3][4][5] This can affect up to half of all peptides in a proteomic experiment.[4]
-
Reversible Reactions: Many enzymatic reactions in metabolic pathways are reversible. High rates of these reactions can lead to the redistribution of labeled carbons within a molecule and among connected metabolic pools.[1] For instance, reversible reactions within the TCA cycle, such as those catalyzed by succinate (B1194679) dehydrogenase and fumarase, can cause scrambling.[1]
-
Metabolic Branch Points: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.[1]
-
Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to the continual cycling of metabolites and scrambling of isotopic labels.[1]
-
Inadequate Quenching: To accurately capture a snapshot of metabolic activity, it is crucial to rapidly and completely halt all enzymatic reactions during sample collection.[6] Slow or incomplete quenching allows metabolic activity to continue, which can alter labeling patterns.[1][6]
Q3: How can I detect and quantify isotopic scrambling in my SILAC experiment?
A3: Isotopic scrambling, particularly the conversion of arginine to proline, can be identified by the appearance of unexpected mass shifts in peptides containing the converted amino acid. For instance, if you are using "heavy" arginine (e.g., 13C6-Arg), you will observe peptides containing "heavy" proline. This results in additional, unexpected isotopic peaks in your mass spectrometry data, which can interfere with accurate quantification.[5] Software tools used for SILAC data analysis can often be configured to account for and quantify the extent of this conversion by looking for the specific mass shifts associated with the converted amino acid.
Troubleshooting Guides
Problem 1: I am observing significant arginine-to-proline conversion in my SILAC experiment.
-
Possible Cause: The cell line you are using has a high activity of the enzymes involved in the arginine catabolism pathway, which leads to the synthesis of proline from arginine. This is a known issue in several cell lines, including HeLa and embryonic stem cells.[3][4]
-
Troubleshooting Steps & Solutions:
-
Supplement with Unlabeled Proline: Add an excess of unlabeled L-proline to your SILAC medium. This is the simplest and most common method to suppress the conversion of labeled arginine to proline.[3][4][5] The high concentration of unlabeled proline inhibits the pathway that produces proline from arginine. A concentration of at least 200 mg/L of L-proline has been shown to be effective.[4]
-
Genetic Engineering: For organisms that are amenable to genetic manipulation, such as the fission yeast Schizosaccharomyces pombe, deleting the genes involved in arginine catabolism (e.g., arginase and ornithine transaminase) can effectively abolish arginine conversion.[2]
-
Cell Line Selection: If possible, choose a cell line that is known to have low arginine-to-proline conversion rates.
-
Data Analysis Correction: If the conversion cannot be prevented experimentally, some SILAC analysis software can correct for the conversion by accounting for the mass shift in proline-containing peptides.
-
| Method | Description | Typical Concentration/Approach | Effectiveness |
| Proline Supplementation | Addition of unlabeled L-proline to the cell culture medium. | 200 mg/L or higher | Can completely render the conversion undetectable.[4] |
| Genetic Modification | Deletion of genes responsible for arginine catabolism. | Gene knockout of arginase and/or ornithine transaminase. | Can abolish essentially all arginine conversion.[2] |
| Computational Correction | Use of software to mathematically correct for the conversion during data analysis. | Dependent on the software package. | Can improve quantification but may not be as accurate as experimental prevention. |
Problem 2: My 13C labeling experiment shows unexpected labeling patterns in TCA cycle intermediates.
-
Possible Cause 1: High Reversibility of TCA Cycle Reactions: Reactions within the TCA cycle, such as those catalyzed by succinate dehydrogenase and fumarase, are reversible and can lead to scrambling of the 13C label.[1]
-
Troubleshooting Steps & Solutions:
-
Analyze Multiple Intermediates: Examine the labeling patterns of several TCA cycle intermediates to get a more complete picture of the metabolic activity.[1]
-
Use 13C-MFA Software: Employ metabolic flux analysis software to model the data and estimate the relative fluxes and the degree of reversibility of the reactions.[1]
-
-
Possible Cause 2: Incomplete or Slow Quenching of Metabolism: If enzymatic activity is not stopped instantaneously during sample collection, reactions can continue, leading to altered labeling patterns.[1][6]
-
Troubleshooting Steps & Solutions:
-
Optimize Quenching Protocol: Ensure that the quenching process is rapid and effective. This typically involves rapidly aspirating the medium and adding a pre-chilled quenching solution (e.g., cold methanol (B129727) or ethanol).[1] The entire process should be performed as quickly as possible, ideally in under 30 seconds.[7]
-
Standardize Quenching Time: Keep the time from sample collection to quenching consistent across all samples to ensure reproducibility.[1]
-
Experimental Protocols
-
Preparation: Prepare an ice-cold quenching solution (e.g., 60% methanol) and pre-chill it to -75°C. Also prepare ice-cold saline solution.
-
Media Removal: At the desired time point, rapidly aspirate the culture medium from the dish.[7]
-
Washing (Optional): Quickly wash the cells with ice-cold saline to remove any residual labeled substrate from the medium. This step should be performed in under 30 seconds.[7]
-
Quenching: Immediately add the pre-chilled quenching solution to the culture dish to halt all enzymatic activity.[7]
-
Incubation: Place the dish at -75°C for 10 minutes to ensure complete quenching.[7]
-
Metabolite Extraction: Proceed with your standard metabolite extraction protocol.
Visualizations
Caption: Metabolic pathway of arginine to proline conversion and its inhibition.
Caption: Experimental workflow for isotopic labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Dealing with overlapping peaks in GC-MS analysis of labeled metabolites.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with overlapping peaks in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of overlapping or co-eluting peaks in GC-MS analysis of labeled metabolites?
A1: Overlapping peaks in GC-MS are a persistent challenge, especially in high-resolution analyses of complex biological matrices.[1] This phenomenon occurs when two or more compounds elute from the gas chromatography (GC) column at similar retention times, leading to difficulties in accurate identification and quantification.[1] Common causes include:
-
Insufficient Chromatographic Resolution: The GC column and temperature program may not be adequate to separate structurally similar metabolites or isomers.[2][3]
-
Sample Complexity: Biological samples are often complex mixtures containing numerous metabolites, increasing the likelihood of co-elution.[1][4]
-
Inappropriate Derivatization: Derivatization is often necessary to make metabolites volatile for GC analysis.[5][6][7] However, incomplete or improper derivatization can lead to multiple derivatives of the same compound or side-products that co-elute with target analytes.[6]
-
Isotopic Labeling: While essential for metabolic flux analysis, the introduction of stable isotopes can lead to multiple isotopologues of a single metabolite, which may have slightly different chromatographic properties and contribute to peak broadening or overlap.
Q2: How can I quickly determine if I have a co-elution problem?
A2: Several indicators can suggest the presence of co-eluting peaks:
-
Asymmetrical Peak Shape: Look for peaks that are not perfectly Gaussian, exhibiting tailing, fronting, or shoulders.[3][8] A shoulder on a peak is a strong indication of a co-eluting compound.[3]
-
Inconsistent Mass Spectra Across a Single Peak: The mass spectrum should be consistent across the entire elution profile of a pure compound.[9] If the mass spectrum changes from the beginning to the end of a peak, it suggests the presence of more than one compound.[9]
-
Use of Diode Array Detector (DAD) or Peak Purity Analysis: If your system is equipped with a DAD, you can perform a peak purity analysis. The software will analyze the spectra across a peak, and if they are not identical, it will flag the peak as impure, indicating co-elution.[3]
-
Mass Spectral Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can automatically identify co-eluting compounds by analyzing the differences in their mass spectra across a chromatographic peak.[9]
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions to Resolve Overlapping Peaks
This guide focuses on modifying your GC method to improve the physical separation of co-eluting metabolites.
Problem: Poor peak resolution in your chromatogram.[10]
Solutions:
-
Modify the GC Oven Temperature Program: Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points.[10][11]
-
Slower Temperature Ramp Rate: A slower ramp rate increases the interaction time between the analytes and the stationary phase, which can enhance separation.[10] Try decreasing the ramp rate in steps of 1-2 °C/min.
-
Introduce an Isothermal Hold: If two peaks are critically co-eluting, you can introduce an isothermal (constant temperature) hold in the temperature program just before the elution of the critical pair.[12] This can often provide the necessary resolution.
-
Lower the Initial Oven Temperature: For early-eluting peaks that are poorly resolved, lowering the initial oven temperature can improve their separation.[12]
-
-
Select a Different GC Column: The choice of GC column, specifically its stationary phase, is crucial for achieving good separation.[1][13]
-
Change the Stationary Phase: If you are using a non-polar column (e.g., DB-5ms), consider switching to a more polar column (e.g., a wax column) or a column with a different selectivity.[3][13] The different interactions between the analytes and the new stationary phase can significantly alter retention times and improve resolution.
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation efficiency and resolution.[13][14] Doubling the column length can improve resolution by about 40%.[13]
-
Decrease Internal Diameter: A smaller internal diameter column can also increase efficiency and produce sharper peaks, leading to better resolution.[13][14]
-
-
Optimize Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation.[15] Ensure your flow rate is set to the optimal linear velocity for your carrier gas and column dimensions.
Experimental Protocol: Optimizing GC Oven Temperature Program
-
Initial Scouting Run: Perform a run with a standard temperature program, for example, starting at 70°C, holding for 1 minute, then ramping at 10°C/min to 300°C and holding for 5 minutes.[12]
-
Identify Critical Pairs: Identify the pairs of overlapping peaks that need to be resolved. Note their approximate elution temperature.
-
Implement a Slower Ramp: Reduce the ramp rate in the region where the critical pair elutes. For instance, if the peaks elute around 200°C, you could modify the program to ramp at 5°C/min from 180°C to 220°C.
-
Introduce an Isothermal Hold: If a slower ramp is insufficient, determine the elution temperature of the critical pair from the scouting run.[12] Then, introduce an isothermal hold at a temperature approximately 10-20°C below the elution temperature for 1-5 minutes.[12]
-
Evaluate and Iterate: Analyze the chromatogram to see if the resolution has improved. Further fine-tune the ramp rates and hold times as needed.
Guide 2: Enhancing Separation Through Sample Preparation and Derivatization
This guide addresses how modifications to your sample preparation workflow can mitigate peak overlap.
Problem: Co-elution persists even after optimizing chromatographic conditions.
Solutions:
-
Improve Derivatization: Derivatization is a chemical process that modifies the analytes to make them more volatile and suitable for GC-MS analysis.[5][6] Optimizing this step can significantly improve chromatographic results.[16]
-
Choose a Different Derivatizing Reagent: Different derivatizing agents target specific functional groups. Common methods include silylation (e.g., using MSTFA), acylation, and alkylation.[5][17] If you are using silylation, trying an acylation reagent might alter the chromatographic behavior of your metabolites and resolve co-elution.
-
Ensure Complete Reaction: Incomplete derivatization can lead to multiple peaks for a single analyte. Ensure you are using the correct reaction time, temperature, and reagent-to-sample ratio as specified in established protocols.
-
Benefits of Derivatization: Besides increasing volatility, derivatization can improve chromatographic selectivity and peak shapes.[18]
-
-
Sample Pre-fractionation: For highly complex samples, reducing the number of compounds introduced into the GC-MS at once can minimize the chances of co-elution.[1]
Experimental Protocol: Silylation Derivatization for Metabolites
This is a general protocol for the widely used silylation derivatization.
-
Sample Drying: Lyophilize or evaporate the aqueous sample extract to complete dryness under a stream of nitrogen or in a vacuum concentrator. The absence of water is critical for efficient silylation.
-
Oximation (for compounds with keto groups): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Vortex and incubate at 30°C for 90 minutes. This step protects carbonyl groups and prevents the formation of multiple derivatives.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes. This step replaces active hydrogens on polar functional groups (e.g., -OH, -NH, -SH) with a trimethylsilyl (B98337) (TMS) group.
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial for immediate GC-MS analysis.
Guide 3: Advanced Separation and Data Analysis Techniques
This guide covers more advanced instrumental and computational approaches for dealing with severe peak overlap.
Problem: Highly complex samples with numerous co-eluting and isobaric (same mass) compounds.
Solutions:
-
Two-Dimensional Gas Chromatography (GCxGC-MS): GCxGC-MS provides significantly enhanced separation power by using two different GC columns in series.[4][20] This is particularly valuable for complex samples with many co-eluting compounds and isomers.[4][21] The improved resolution and peak capacity lead to better identification and quantification of metabolites.[4][22]
-
Spectral Deconvolution: This is a computational method used to mathematically separate the mass spectra of co-eluting compounds.[9][23] Deconvolution algorithms analyze the subtle differences in mass spectral signals across an overlapping peak to reconstruct the pure mass spectrum of each individual component.[9][23][24] This allows for their identification and quantification even when they are not chromatographically resolved.[1]
-
Isotope Pattern Deconvolution: For experiments using stable isotope labels, isotope pattern deconvolution (IPD) is a powerful quantification method.[25] It uses the alteration of the natural isotopic abundances after spiking with a labeled standard to calculate the concentration of the natural compound.[25]
-
High-Resolution Mass Spectrometry (HRMS): Using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, can help differentiate between isobaric compounds (compounds with the same nominal mass but different elemental formulas).[4] The accurate mass measurements provided by HRMS can aid in the confident identification of metabolites.
Data Presentation
Table 1: Effect of GC Oven Ramp Rate on the Resolution of Two Co-eluting Labeled Metabolites.
| Ramp Rate (°C/min) | Retention Time - Metabolite A (min) | Retention Time - Metabolite B (min) | Resolution (Rs) |
| 20 | 10.50 | 10.53 | 0.8 |
| 10 | 12.25 | 12.32 | 1.3 |
| 5 | 15.10 | 15.25 | 1.8 |
Note: This table presents hypothetical data to illustrate the trend. Resolution (Rs) values greater than 1.5 are generally considered to indicate baseline separation.
Visualizations
References
- 1. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 2. Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Gas Chromatography in Metabolomics: Techniques & Instrumentation [metabolomics.creative-proteomics.com]
- 5. google.com [google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. How To Identify Peaks in Gas Chromatography - Blogs - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Metabolites from LC-EC Profiling: GC-MS and Re-Fractionation Provide Essential Information Orthogonal to LCMS/microNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing 2D gas chromatography mass spectrometry for robust tissue, serum and urine metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Isotope pattern deconvolution as a successful alternative to calibration curve for application in wastewater-based epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Nexus of "-Omics": A Guide to Integrating Metabolomics and Gene Expression Data
For researchers, scientists, and drug development professionals, the confluence of metabolomics and gene expression analysis offers a powerful lens to unravel complex biological systems. This guide provides a comparative overview of key methodologies for the cross-validation and integration of these two powerful "-omics" disciplines, complete with experimental considerations and data visualization strategies.
The integration of metabolomics, the large-scale study of small molecules (metabolites), with transcriptomics, the study of gene expression, provides a more holistic view of cellular processes than either approach alone.[1] While transcriptomics reveals the genetic blueprint in action, metabolomics offers a real-time snapshot of the biochemical activity.[1] By combining these datasets, researchers can validate findings, uncover regulatory networks, and identify novel biomarkers and therapeutic targets.[1][2]
A Comparative Look at Integration Strategies
The integration of metabolomics and gene expression data can be broadly categorized into several approaches, each with its own strengths and applications. These methods range from simple correlation analyses to complex, pathway-based modeling.[3][4][5]
| Integration Strategy | Description | Advantages | Disadvantages | Common Tools |
| Correlation-based Integration | This is one of the most straightforward methods, involving the calculation of correlation coefficients (e.g., Pearson's or Spearman's) between the levels of individual metabolites and transcripts.[3] | Simple to implement and interpret. Good for initial exploratory analysis to identify potential relationships. | Prone to spurious correlations and does not inherently provide causal insights. May miss complex, non-linear relationships. | Custom scripts in R or Python, various statistical software packages. |
| Concatenation-based Integration | In this approach, the metabolomics and transcriptomics datasets are combined into a single matrix, which is then subjected to unsupervised machine learning methods like Principal Component Analysis (PCA).[3][5] | Provides a global overview of the combined dataset and can identify major sources of variation. | Can be dominated by the dataset with higher variance. Interpretation of the combined components can be challenging. | R packages (e.g., mixOmics), Python libraries (e.g., scikit-learn). |
| Multivariate-based Integration | This category includes more advanced statistical methods that model the relationships between the two datasets.[3][5] A prominent example is O2PLS (Two-Way Orthogonal Projections to Latent Structures), which separates the variation in each dataset into three parts: joint (correlated), orthogonal (uncorrelated), and noise.[3] | Can effectively identify the correlated components between the two datasets while filtering out noise and dataset-specific variation. Provides a measure of how much of one dataset can be predicted by the other.[3] | Requires more statistical expertise to implement and interpret correctly. The biological meaning of the latent variables may not always be clear. | SIMCA-P, R packages (e.g., OmicsPLS). |
| Pathway-based Integration | This knowledge-driven approach leverages existing biological pathway databases (e.g., KEGG, Reactome) to map and analyze the integrated data in a biological context.[2][6] This can involve identifying pathways enriched with both differentially expressed genes and significantly altered metabolites. | Provides a direct biological interpretation of the integrated data. Can reveal how perturbations at the gene expression level propagate to the metabolic level.[2] | Limited by the completeness and accuracy of existing pathway databases. May miss novel or unannotated pathways. | MetaboAnalyst[7], Metscape[8], InCroMAP[4], RaMP[6][9], GAIT-GM[10] |
The Experimental Journey: A Generalized Protocol
A successful integration study begins with a well-designed experiment. While specific protocols will vary depending on the biological question and sample type, a general workflow can be outlined.
Key Methodological Considerations:
-
Sample Collection and Handling: Standardized protocols for sample collection, quenching of metabolic activity, and storage are crucial to minimize pre-analytical variability.[11][12]
-
Metabolite and RNA Extraction: The choice of extraction method should be optimized for the specific sample type and the classes of metabolites and RNA to be analyzed.[13]
-
Analytical Platforms: The selection of analytical platforms (e.g., LC-MS, GC-MS, NMR for metabolomics; RNA-Seq, microarrays for transcriptomics) will depend on the research question, desired coverage, and sensitivity.[11]
-
Data Preprocessing: Robust data preprocessing, including normalization and batch effect correction, is essential for obtaining reliable results.[7]
Visualizing Integrated Data: A Hypothetical Signaling Pathway
Pathway-based integration often culminates in the visualization of signaling pathways that are perturbed at both the transcriptomic and metabolomic levels. The following diagram illustrates a hypothetical signaling pathway where integrated data reveals key regulatory points.
In this hypothetical example, the upregulation of "Gene A" corresponds to an increase in "Metabolite X," which in turn activates a transcription factor that downregulates "Gene B" and subsequently decreases "Metabolite Y." This integrated view provides a more complete picture of the signaling cascade and its impact on the cellular response.
The Future of Multi-Omics Integration
The field of multi-omics integration is continually evolving, with the development of new computational tools and analytical strategies.[4] As these methods become more sophisticated and user-friendly, the integrated analysis of metabolomics and gene expression data will undoubtedly play an increasingly important role in advancing our understanding of biology and disease, and in the development of next-generation therapeutics.
References
- 1. Integrated Transcriptomics and Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Guide to Multi-Omics Association Analysis in Metabolomics and Transcriptomics - MetwareBio [metwarebio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Transcriptomic and metabolomic data integration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Integration of Metabolomics and Transcriptomics to Identify Gene-Metabolite Relationships Specific to Phenotype | Springer Nature Experiments [experiments.springernature.com]
- 7. MetaboAnalyst [metaboanalyst.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. GAIT-GM: Galaxy tools for modeling metabolite changes as a function of gene expression | bioRxiv [biorxiv.org]
- 11. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolomics -Systems Biology-BIO-PROTOCOL [bio-protocol.org]
Quantitative comparison of BCAA metabolism in different cell lines.
An objective comparison of Branched-Chain Amino Acid (BCAA) metabolism across different cell lines is crucial for researchers in oncology, metabolic disorders, and drug development. Reprogramming of BCAA metabolism is a key feature in various diseases, particularly cancer, where it supports tumor growth, survival, and signaling.[1][2][3] This guide provides a quantitative comparison of BCAA metabolic features in several cell lines, details the experimental protocols used for these measurements, and visualizes the key metabolic and signaling pathways involved.
BCAA Catabolic Pathway
The catabolism of BCAAs (Leucine, Isoleucine, and Valine) is a multi-step enzymatic process initiated in the cytoplasm or mitochondria. The first step is a reversible transamination catalyzed by Branched-Chain Amino Acid Transaminases (BCAT1 in the cytoplasm and BCAT2 in the mitochondria), which converts BCAAs to their respective Branched-Chain α-Keto Acids (BCKAs).[4][5] The second, rate-limiting step is the irreversible oxidative decarboxylation of BCKAs by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.[6] The activity of BCKDH is tightly regulated, primarily through phosphorylation by BCKDH kinase (BCKDK), which inactivates the complex, and dephosphorylation by PPM1K, which activates it.[2][6][7]
Quantitative Comparison of BCAA Metabolism Enzymes
The expression and activity of BCAA metabolic enzymes vary significantly across different cell lines, particularly in cancer. This differential expression often dictates the metabolic fate of BCAAs and influences cell proliferation and survival.
Table 1: Relative mRNA and Protein Expression of BCAA Catabolic Enzymes in Cancer Cell Lines
| Gene/Protein | Cell Line Type | Cell Line(s) | Expression vs. Control | Reference |
| BCAT1 | Pancreatic Cancer | MIA PaCa-2, PANC-1 | Higher mRNA expression than Cancer-Associated Fibroblasts (CAFs) | [4] |
| Breast Cancer | MCF-7 | Up-regulated vs. normal breast cells (MCF10A) | [1][8] | |
| Glioblastoma | - | Over-expressed, designated as a MYC target gene | [9] | |
| Non-Small Cell Lung Cancer (NSCLC) | - | Over-expressed relative to normal tissue | [9] | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | - | Decreased protein levels relative to normal tissue | [9] | |
| BCAT2 | Pancreatic Cancer | Multiple PDAC lines | Higher protein and mRNA expression than CAFs | [4] |
| Pancreatic Cancer | - | Higher levels in cancer cell lines compared to normal cell lines | [1][2] | |
| Breast Cancer | MCF-7 | Up-regulated vs. healthy dividing cells | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) | - | Increased protein levels relative to normal tissue | [9] | |
| BCKDH | Renal Cell Carcinoma (Metastatic) | MET2, MET3, MET4 | Significantly decreased mRNA and protein levels vs. parental 786-O cells | [10] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | - | Greatly reduced total protein levels | [9] | |
| Hepatocellular Carcinoma (HCC) | - | Transcripts are widely suppressed in liver tumors | [1][11] |
Note: "Control" refers to non-cancerous cells, parental cell lines, or normal adjacent tissue as specified in the cited studies.
Leucine-Mediated mTORC1 Signaling
Leucine (B10760876) is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[12][13] Leucine signaling to mTORC1 is complex, involving an "inside-out" mechanism where leucine presence is sensed inside the lysosome, leading to the activation of Rag GTPases that recruit mTORC1 to the lysosomal surface for activation. Another proposed mechanism involves the metabolite of leucine, Acetyl-CoA, which can regulate mTORC1 activity through acetylation of the mTORC1 regulator, Raptor.[14]
Experimental Protocols
Accurate quantification of BCAA metabolism requires robust experimental methods. Below are summarized protocols for key assays cited in metabolic studies.
BCKDH Activity Assay (Spectrophotometric)
This assay measures the rate-limiting step of BCAA catabolism by monitoring the reduction of NAD+ to NADH.
-
Principle: The BCKDH complex catalyzes the oxidative decarboxylation of a BCKA (e.g., α-ketoisovalerate), producing NADH, which can be measured by the increase in absorbance at 340 nm.
-
Cell/Tissue Preparation:
-
Homogenize approximately 100 mg of frozen tissue or a cell pellet in ice-cold extraction buffer (e.g., 30 mM KPi, 3 mM EDTA, 5 mM DTT, 3% FCS, 5% Triton X-100, protease inhibitors).[7]
-
Centrifuge the homogenate at >10,000 x g for 10 minutes at 4°C to pellet insoluble material.[7]
-
Collect the supernatant (tissue/cell extract) and determine the protein concentration using a BCA assay.
-
-
Assay Procedure:
-
Prepare duplicate wells in a microplate for each sample. Include a substrate blank (contains substrate but no tissue extract) for each sample.[15]
-
Add the tissue extract to the assay buffer. To measure total BCKDH activity (as opposed to just the active portion), the extract can be pre-incubated with a phosphatase (e.g., lambda protein phosphatase) to dephosphorylate and activate all BCKDH complexes.[15]
-
Establish a baseline absorbance reading at 340 nm for 5 minutes at 30°C.[15]
-
Initiate the reaction by adding the BCKA substrate (e.g., 1 mM α-ketoisovalerate final concentration).[15]
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate activity based on the rate of NADH production (using the extinction coefficient for NADH) and normalize to the protein concentration of the extract.
-
Stable Isotope (¹³C) Tracing of BCAA Metabolism
This powerful technique tracks the fate of BCAA carbon atoms through various metabolic pathways.
-
Principle: Cells are cultured in a medium where a standard nutrient (e.g., leucine) is replaced with its heavy isotope-labeled counterpart (e.g., [U-¹³C]-Leucine). Mass spectrometry is then used to measure the incorporation of ¹³C into downstream metabolites, revealing metabolic fluxes.[16][17][18]
-
Experimental Workflow:
-
Cell Culture: Seed cells and grow to semi-confluence in standard culture medium.
-
Labeling: Replace the standard medium with a specialized medium containing the ¹³C-labeled BCAA tracer (and lacking the corresponding unlabeled BCAA) for a defined period (e.g., 24 hours) to approach isotopic steady state.[17][19]
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold saline.
-
Add a cold extraction solvent (e.g., 80% methanol) to the culture plate to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Determine the mass isotopologue distribution (MID) for key metabolites (e.g., TCA cycle intermediates, other amino acids). This data is used to calculate the relative contribution of the BCAA tracer to these metabolic pools.
-
References
- 1. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling [frontiersin.org]
- 3. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identify BCAT1 plays an oncogenic role and promotes EMT in KIRC via single cell RNA-seq and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Transcriptional hallmarks of cancer cell lines reveal an emerging role of branched chain amino acid catabolism [research.chalmers.se]
- 9. Branched chain amino acid metabolism and cancer: the importance of keeping things in context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BRANCHED-CHAIN AMINO ACIDS FOUND TO REGULATE THE DEVELOPMENT AND PROGRESSION OF CANCER - BioSpace [biospace.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 14. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A.: AGOSR [agosr.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vanderbilt.edu [vanderbilt.edu]
- 19. benchchem.com [benchchem.com]
Revolutionizing Metabolite Identification: A Comparative Guide to 13C Labeling in Untargeted Metabolomics
For researchers, scientists, and drug development professionals navigating the complexities of untargeted metabolomics, confident metabolite identification is a critical bottleneck. This guide provides an objective comparison of methodologies, highlighting the transformative power of 13C stable isotope labeling in achieving higher confidence in metabolite annotation and paving the way for more accurate biological interpretation.
Untargeted metabolomics aims to comprehensively profile all small molecules in a biological system, offering a snapshot of its physiological state. However, the sheer volume and chemical diversity of metabolites present a significant challenge in confidently identifying each detected feature. Traditional methods often rely on matching mass-to-charge ratios (m/z) and retention times to databases, or comparing tandem mass spectrometry (MS/MS) fragmentation patterns to spectral libraries. While valuable, these approaches can be prone to false positives and ambiguity, especially for novel or unexpected metabolites. The integration of 13C stable isotope labeling has emerged as a powerful strategy to overcome these limitations, providing an additional layer of evidence for more robust and reliable metabolite identification.
Comparing the Tools of the Trade: 13C Labeling vs. Conventional Identification Strategies
The confidence in metabolite identification is often categorized into different levels, with Level 1 being the gold standard of unambiguous identification confirmed with an authentic chemical standard.[1] Achieving this level for every feature in an untargeted study is often impractical. This is where 13C labeling offers a significant advantage, helping to elevate the confidence of identifications and reduce the number of unknown features.
| Identification Method | Principle | Strengths | Limitations | Typical Confidence Level Achieved |
| Accurate Mass & Retention Time Matching | Matching the experimental m/z and chromatographic retention time to a database of known compounds. | Relatively straightforward and can be high-throughput. | High potential for false positives due to co-eluting isomers and isobars. Dependent on the quality and comprehensiveness of the database. | Level 2 (Putatively Annotated) or Level 3 (Putatively Characterized Compound Class) |
| MS/MS Spectral Library Matching | Comparing the experimental fragmentation pattern (MS/MS spectrum) of a feature to a library of known metabolite spectra. | Provides structural information, increasing confidence over just accurate mass. | Limited by the size and quality of available spectral libraries. Novel compounds will not have a match. | Level 2 (Putatively Annotated) |
| 13C Stable Isotope Labeling | Introducing a 13C-labeled substrate into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites. | Distinguishes biological signals from background noise and artifacts.[2] Determines the number of carbon atoms in a metabolite, significantly constraining the possible molecular formulas.[2] Enables metabolic flux analysis.[3][4] Increases confidence in metabolite annotation.[5] | Requires culturable systems or organisms that can be labeled. The cost of labeled substrates can be a factor. Does not directly provide stereochemical information. | Can elevate identifications to a higher level of confidence, approaching Level 1 for known compounds and providing strong evidence for the structure of novel metabolites. |
| Isotopic Ratio Outlier Analysis (IROA) | A specific 13C labeling strategy using a mixture of 5% and 95% 13C-labeled biomass as an internal standard.[2] | Effectively removes non-biological signals.[6] Provides the exact number of carbon atoms for each detected metabolite.[2] Allows for accurate relative quantification.[2] | Requires the generation or purchase of the IROA internal standard. | High confidence in formula determination and relative quantification. |
Under the Hood: Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlined protocols for a standard 13C labeling experiment and the Isotopic Ratio Outlier Analysis (IROA) workflow.
Protocol 1: Standard 13C Labeling for Untargeted Metabolomics in Cell Culture
This protocol provides a general framework for tracing the metabolism of a 13C-labeled substrate in cultured cells.
1. Cell Culture and Labeling:
- Culture cells in a standard growth medium to the desired confluence.
- To initiate labeling, replace the standard medium with a medium containing the 13C-labeled substrate of interest (e.g., [U-13C]-glucose, [U-13C]-glutamine) at a known concentration. The unlabeled counterpart should be removed or its concentration minimized.
- Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The incubation time will depend on the metabolic pathways of interest and the turnover rate of the metabolites.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
- Lyse the cells and extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water.
- Centrifuge the cell lysate to pellet proteins and other cellular debris.
- Collect the supernatant containing the metabolites.
3. Sample Preparation for LC-MS Analysis:
- Dry the metabolite extract, for example, using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and organic solvent compatible with the chosen chromatography).
4. LC-MS Analysis:
- Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).
- Acquire data in both full scan mode to detect all ions and data-dependent or data-independent MS/MS mode to obtain fragmentation spectra for structural elucidation.
5. Data Analysis:
- Process the raw LC-MS data using software capable of detecting isotopic patterns, such as X13CMS.[7][8]
- Identify features that show the characteristic mass shift corresponding to the incorporation of 13C atoms.
- Use the number of incorporated carbons to refine the molecular formula prediction.
- Compare the MS/MS spectra of labeled features to libraries or use them for de novo structural elucidation.
Protocol 2: Isotopic Ratio Outlier Analysis (IROA)
The IROA protocol is a specialized 13C labeling technique that simplifies the identification of biologically derived signals.[6][9][10]
1. Preparation of IROA Samples:
- Prepare two parallel cell cultures.
- Culture one set of cells in a medium containing a carbon source with 5% 13C enrichment (and 95% 12C).
- Culture the second set of cells in a medium with a carbon source having 95% 13C enrichment (and 5% 12C). This will serve as the internal standard (IS).
- Grow the cells for a sufficient duration to ensure uniform labeling of the metabolome.
2. Sample Mixing and Extraction:
- Harvest the cells from both the 5% and 95% 13C cultures.
- Mix the 5% labeled experimental sample with an equal amount of the 95% labeled internal standard.
- Perform metabolite extraction on the mixed sample as described in Protocol 1.
3. LC-MS Analysis:
- Analyze the mixed sample using high-resolution LC-MS.
- The resulting mass spectra will show characteristic peak pairs for each metabolite, one from the 5% labeled sample and one from the 95% labeled internal standard.
4. Data Analysis with IROA Software:
- Use specialized software (e.g., ClusterFinder™) to identify the IROA peak pairs.
- The software uses the unique isotopic pattern to distinguish true biological signals from noise and artifacts.
- The mass difference between the monoisotopic peaks of the pair directly reveals the number of carbon atoms in the metabolite.
- The ratio of the peak intensities provides accurate relative quantification.[2]
Visualizing the Workflow and Pathways
Diagrams are essential for understanding the complex workflows and metabolic pathways involved in these experiments.
Conclusion: Embracing Certainty in Metabolite Identification
References
- 1. Unknown Metabolites Identification - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Comparison of Quantitative Metabolite Imaging Tools and Carbon-13 Techniques for Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uab.edu [uab.edu]
- 7. X13CMS: Global Tracking of Isotopic Labels in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
A Guide to Enhancing Reproducibility in Inter-laboratory Metabolic Tracer Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for conducting inter-laboratory metabolic tracer studies. By highlighting key sources of variability and offering standardized protocols, this document aims to improve the reproducibility and reliability of findings across different laboratories.
Metabolic tracer studies are powerful tools for elucidating the dynamics of metabolic pathways, yet variability in experimental protocols and data analysis can lead to inconsistencies between laboratories. A recent meta-analysis of clinical metabolomics studies revealed a significant lack of reproducibility, with 72% of statistically significant metabolites being identified in only a single study. This underscores the critical need for standardized methodologies to ensure that data is comparable and reliable, particularly in multi-center research projects and drug development pipelines.
This guide presents a summary of quantitative data from inter-laboratory comparisons, detailed experimental protocols for key stages of a metabolic tracer study, and visual workflows to facilitate a deeper understanding of the critical steps influencing experimental outcomes.
Data Presentation: A Comparative Look at Inter-laboratory Variability
The reproducibility of metabolomics and metabolic tracer studies is influenced by numerous factors, from the choice of analytical platform to the specifics of sample handling. The following tables summarize quantitative data on the variability observed in inter-laboratory comparisons, providing a benchmark for expected performance and highlighting areas requiring stringent standardization.
Table 1: Inter-laboratory Reproducibility of a Targeted Metabolomics Platform
This table presents the median inter-laboratory coefficient of variation (CV%) for various metabolite classes from a study involving 14 laboratories using a common targeted metabolomics kit.[1][2] The data is based on the analysis of NIST SRM-1950 reference plasma.
| Metabolite Class | Median Inter-laboratory CV% |
| Amino Acids | 10% |
| Biogenic Amines | 24% |
| Acylcarnitines | 38% |
| Glycerolipids | 25% |
| Glycerophospholipids | 23% |
| Cholesteryl Esters | 16% |
| Sphingolipids | 15% |
| Hexoses | 9% |
Table 2: Comparison of Untargeted Metabolomics Reproducibility Between Two Laboratories
This table shows the median coefficient of variation (CV%) of absolute spectra ion intensities for reproducibly annotated metabolites in an untargeted GC-MS metabolomics study conducted in two separate laboratories using the same sample preparation protocol.[3]
| Laboratory | Median CV% of Absolute Spectra Ion Intensities |
| Lab 1 | < 30% |
| Lab 2 | < 30% |
Table 3: Impact of Metabolite Extraction Method on Metabolite Detection
The choice of extraction method can significantly impact the number of metabolites detected. This table, adapted from a study comparing ten different extraction methods on liver tissue, shows the number of metabolites identified above the limit of detection (LOD) for a selection of methods.[4]
| Extraction Protocol | Number of Metabolites Detected (above LOD) |
| 100% Isopropanol (IPA) | 445 |
| 75% Ethanol/MTBE B | 456 |
| 75% Ethanol/MTBE A | 391 |
| 100/30 IPA | 430 |
Experimental Protocols: Towards Standardized Methodologies
Standardizing experimental protocols is paramount to reducing inter-laboratory variability. The following sections provide detailed methodologies for key experiments in a typical metabolic tracer study involving cultured cells.
Cell Culture and Tracer Administration
Objective: To ensure consistent cell growth and uniform introduction of the isotopic tracer.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Isotopically labeled tracer (e.g., [U-¹³C]-glucose)
-
Phosphate-Buffered Saline (PBS), pre-chilled to 4°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture cells in a humidified incubator at 37°C and 5% CO₂.
-
Media Preparation: Prepare fresh culture medium containing the desired concentration of the isotopically labeled tracer. For example, for a [U-¹³C]-glucose tracing experiment, replace the glucose in the medium with the labeled glucose.
-
Tracer Introduction: When cells reach the desired confluency (typically 70-80%), aspirate the existing medium.
-
Washing: Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.
-
Labeling: Add the tracer-containing medium to the cells and return the plates to the incubator. The labeling duration will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.[5]
Sample Quenching and Metabolite Extraction
Objective: To rapidly halt metabolic activity and efficiently extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% (w/v) NaCl solution
-
Extraction solvent: 80% methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching: At the end of the labeling period, rapidly aspirate the tracer medium. Immediately place the culture plates on a bed of dry ice.
-
Washing: Add 1 mL of ice-cold 0.9% NaCl solution to each well and aspirate immediately to remove extracellular tracer.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well.
-
Cell Lysis: Use a cell scraper to scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
LC-MS Based Metabolic Tracer Analysis
Objective: To separate and detect isotopically labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
-
Appropriate LC column (e.g., HILIC column for polar metabolites)
-
Mobile phases (e.g., Buffer A: water with 0.1% formic acid; Buffer B: acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
LC Separation: Inject the reconstituted samples onto the LC system. Set up a gradient for separation (e.g., a gradient from high to low organic content for HILIC).
-
Mass Spectrometry Analysis: Configure the mass spectrometer to acquire data in full scan mode with a mass resolution of >60,000 to accurately resolve isotopologues. Data can be acquired in both positive and negative ionization modes.
-
Data Processing: Process the raw LC-MS data using specialized software to identify peaks, perform peak integration, and determine the mass isotopologue distribution for each metabolite of interest.
Mandatory Visualizations
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for an inter-laboratory metabolic tracer study.
Caption: Simplified diagram of the Glycolysis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. International Ring Trial of a High Resolution Targeted Metabolomics and Lipidomics Platform for Serum and Plasma Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inter-laboratory reproducibility of an untargeted metabolomics GC-MS assay for analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducibility of metabolomic profiles among men and women in two large cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Flux Analysis: In Vitro vs. In Vivo Approaches
For researchers, scientists, and drug development professionals, understanding the metabolic state of biological systems is paramount for unraveling disease mechanisms and developing effective therapeutics. Metabolic Flux Analysis (MFA) has emerged as a powerful technique to quantify the rates of metabolic reactions, providing a dynamic view of cellular physiology. This guide offers a comprehensive comparison of in vitro and in vivo MFA methodologies, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate approach for your research needs.
Metabolic Flux Analysis is a cornerstone of systems biology, offering unparalleled insights into the intricate network of biochemical reactions that sustain life.[1] By quantifying metabolic fluxes, MFA provides dynamic information on how cells utilize nutrients to generate energy and biomass, a critical aspect in understanding the metabolic reprogramming inherent in diseases like cancer.[1][2] This guide will delve into the practical applications and comparative performance of in vitro and in vivo MFA, empowering researchers to make informed decisions for their experimental designs.
At a Glance: Comparing In Vitro and In Vivo Metabolic Flux Analysis
The choice between in vitro and in vivo metabolic flux analysis hinges on the specific research question, the desired level of biological complexity, and practical considerations such as cost and throughput. While in vitro systems offer a controlled environment for dissecting cellular-level mechanisms, in vivo studies provide a more holistic understanding of metabolism within the physiological context of a whole organism.[3][4]
| Feature | In Vitro Metabolic Flux Analysis | In Vivo Metabolic Flux Analysis |
| System | Cell cultures (primary cells, cell lines), isolated organs | Whole organisms (e.g., mice, rats) |
| Environment | Controlled, artificial medium | Physiological, subject to systemic regulation |
| Complexity | Low; isolates cellular-level metabolism | High; incorporates inter-organ metabolic cross-talk |
| Throughput | High | Low |
| Cost | Relatively low | High |
| Relevance | Mechanistic insights, target identification | Systemic effects of drugs, disease pathophysiology |
| Data Interpretation | Simpler, focused on intracellular fluxes | Complex, requires multi-tissue analysis |
| Limitations | May not reflect in vivo metabolism accurately[5] | Technically challenging, lower throughput |
Delving Deeper: A Quantitative Look at Performance
Studies directly comparing in vitro and in vivo metabolic flux have revealed significant differences in metabolic rates, underscoring the importance of choosing the appropriate model system. For instance, research comparing liver metabolism in mice and rats has shown that while in vivo mitochondrial oxidation (TCA cycle flux) was significantly higher in mice, these differences were not observed in in vitro hepatocyte cultures under identical conditions.[5]
| Metabolic Flux Parameter | In Vitro (Isolated Hepatocytes) | In Vivo (Liver) | Key Finding |
| TCA Cycle Flux (Relative Units) | No significant difference between species | 3-fold higher in mice than rats | In vitro measurements may not capture in vivo metabolic scaling.[5] |
| Glucose Production | Not different between species | - | In vitro results can be misleading for systemic processes.[5] |
| Oxygen Consumption | No significant difference between species | Higher in mice than rats | Highlights the inadequacy of common in vitro methods as a readout of in vivo metabolism.[5] |
Visualizing the Workflow: From Isotope Tracers to Flux Maps
The experimental workflow for both in vitro and in vivo metabolic flux analysis follows a similar series of steps, from the introduction of stable isotope tracers to the computational analysis of metabolic fluxes.
Caption: A comparative workflow for in vitro and in vivo metabolic flux analysis.
Unraveling Metabolic Pathways: A Glycolysis Example
Metabolic flux analysis can provide quantitative insights into the activity of specific metabolic pathways. The following diagram illustrates how fluxes through glycolysis might be represented.
Caption: A diagram of key reactions in the glycolysis pathway.
Experimental Protocols: A Step-by-Step Guide
The following provides a generalized protocol for conducting in vitro and in vivo metabolic flux analysis experiments. Specific details may need to be optimized based on the cell type, animal model, and analytical instrumentation.
In Vitro Metabolic Flux Analysis Protocol
-
Cell Culture: Culture cells to the desired confluence in standard growth medium.
-
Isotope Labeling: Replace the standard medium with a medium containing a stable isotope-labeled substrate (e.g., [U-¹³C₆]-glucose).[1] Incubate for a duration sufficient to reach isotopic steady state.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold solvent mixture (e.g., 80% methanol).[6] Scrape the cells and collect the cell suspension.
-
Phase Separation: Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.[6]
-
Sample Analysis: Analyze the isotopic enrichment in the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Data Analysis: Use computational software to calculate metabolic fluxes based on the measured isotopomer distributions and a stoichiometric model of the metabolic network.[7][8]
In Vivo Metabolic Flux Analysis Protocol
-
Animal Acclimatization and Preparation: Acclimatize animals to the experimental conditions. For continuous infusion studies, surgical implantation of a catheter may be necessary.[6]
-
Tracer Administration: Administer the stable isotope tracer to the animal model, typically through intravenous infusion, injection, or incorporation into the diet.[9]
-
Sample Collection: At specified time points, collect tissue or biofluid samples (e.g., blood, liver, muscle).[6][9] Immediately freeze samples in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: Homogenize the frozen tissue in a cold solvent to extract metabolites.[6]
-
Sample Analysis: Use MS or Nuclear Magnetic Resonance (NMR) to measure the isotopic labeling patterns in the metabolites of interest.[10]
-
Flux Calculation: Employ mathematical models and software to estimate metabolic fluxes in different tissues, accounting for inter-organ metabolite exchange.[3]
Conclusion: Making the Right Choice for Your Research
Both in vitro and in vivo metabolic flux analysis are indispensable tools in the arsenal (B13267) of researchers in biology and drug development. In vitro MFA provides a high-throughput, cost-effective method for dissecting cellular metabolic pathways and identifying potential drug targets.[11] However, the physiological relevance of findings from in vitro studies must be carefully considered, as they may not always reflect the complex metabolic interplay that occurs in a whole organism.[5] In vivo MFA, while more technically demanding and resource-intensive, offers a systemic view of metabolism, enabling the study of disease pathophysiology and the effects of therapeutic interventions in a physiologically relevant context.[3] The optimal approach often involves a combination of both methods, using in vitro systems for initial screening and mechanistic studies, followed by in vivo validation of key findings. By carefully considering the strengths and limitations of each approach, researchers can design robust experiments that will yield meaningful insights into the dynamic world of metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing metabolic flux in vivo: motion pictures differ from snapshots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene and protein expression and metabolic flux analysis reveals metabolic scaling in liver ex vivo and in vivo | eLife [elifesciences.org]
- 6. benchchem.com [benchchem.com]
- 7. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 10. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 11. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of Sodium 3-methyl-2-oxobutanoate-13C4,d4: A Step-by-Step Guide
Essential Safety and Disposal Information for Laboratory Personnel
This guide provides detailed procedures for the safe and proper disposal of Sodium 3-methyl-2-oxobutanoate-13C4,d4. As this compound is labeled with stable isotopes (¹³C and ²H/D), it is not radioactive.[1][] Therefore, its disposal is governed by the chemical properties of the parent compound, Sodium 3-methyl-2-oxobutanoate, and general laboratory chemical waste regulations.
Immediate Safety and Handling Precautions
Before handling, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information. General best practices include wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
| Hazard Class | Handling and Storage Recommendations |
| Chemical Nature | Stable isotopically labeled compound; not radioactive.[1] |
| Physical Form | Typically a solid. |
| Primary Hazards | Consult manufacturer's SDS. Treat as a potentially hazardous chemical. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] |
| Incompatibilities | Avoid mixing with incompatible materials. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[4] |
Experimental Protocol: Chemical Waste Disposal
The following protocol outlines the standard operating procedure for disposing of this compound and other chemical wastes in a laboratory setting.
1. Waste Characterization and Segregation:
-
Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) as defined by regulations like the Resource Conservation and Recovery Act (RCRA).
-
Do not mix different types of chemical waste.[] Specifically, collect aqueous waste separately from organic solvent waste.[5]
2. Container Selection and Labeling:
-
Use a chemically compatible container that is in good condition and has a secure, leak-proof closure.[6]
-
The original container may be used if it is intact and suitable.[4]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents.
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6][7]
-
Keep the waste container closed at all times, except when adding waste.[4][5][7]
-
Ensure the SAA is inspected weekly for any leaks or container degradation.[4]
4. Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months for partially filled containers, as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) department for waste pickup.[4][7]
-
Crucially, do not dispose of this chemical down the drain. [7][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling Sodium 3-methyl-2-oxobutanoate-13C4,d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sodium 3-methyl-2-oxobutanoate-13C4,d4. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
While some safety data sheets (SDS) for isotopically labeled versions of this compound may classify it as non-hazardous, the SDS for the parent compound, Sodium 3-methyl-2-oxobutanoate, indicates potential for skin, eye, and respiratory irritation, and is harmful if swallowed.[1] Therefore, it is prudent to handle this compound with the assumption of these potential hazards.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | To be worn to prevent skin contact. Inspect gloves for any tears or perforations before use. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles. |
Operational Plan
Adherence to the following step-by-step operational plan is essential for the safe handling of this compound from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, CAS number, and any hazard warnings.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent absorption of moisture.
-
Store away from incompatible materials such as strong oxidizing agents.
3. Handling and Weighing:
-
All handling of the powdered compound, including weighing, should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2][3][4]
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
If a fume hood is not available, local exhaust ventilation is required.[2]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
4. Experimental Use:
-
When preparing solutions, add the powder slowly to the solvent to avoid splashing.
-
Ensure all containers used for experiments are properly labeled.
-
Work in a well-ventilated area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused or Waste Product:
-
While some sources suggest that non-hazardous solid chemicals may be suitable for landfill disposal, it is best practice to treat this compound as chemical waste.[5]
-
Collect unused or waste this compound in a clearly labeled, sealed container for chemical waste.
-
Follow your institution's and local regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
2. Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and weighing paper, should be collected in a designated, labeled waste bag.
-
This contaminated waste should be disposed of as chemical waste according to your institution's guidelines.
3. Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once decontaminated, the empty container can be disposed of in the regular trash, after defacing the label.[5]
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Chapter 12, Chemical Hygiene Plan: Laboratory Ventilation | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. sfasu.edu [sfasu.edu]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
